5-Bromo-2-fluoropyridine-3-boronic acid
Description
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKWQSQZIVTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382529 | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-91-2 | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-fluoropyridine-3-boronic acid chemical properties
An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid
Introduction
This compound is a halogenated heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its structural features, namely the pyridine core substituted with a bromine atom, a fluorine atom, and a boronic acid group, provide multiple reaction sites for constructing complex molecular architectures. The presence of the electron-withdrawing fluorine atom and the versatile boronic acid moiety makes this compound particularly valuable in cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and experimental protocols relevant to researchers in synthetic chemistry and drug discovery.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be due to the presence of varying amounts of its anhydride form or different experimental conditions.
| Property | Value | Reference(s) |
| CAS Number | 501435-91-2 | [1][2][3] |
| Molecular Formula | C₅H₄BBrFNO₂ | [1][2][3] |
| Molecular Weight | 219.80 g/mol | [1][3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | >300 °C or 144-146 °C | [1][2] |
| Boiling Point | 357.1 ± 52.0 °C (Predicted) | [1] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 5.70 ± 0.58 (Predicted) | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Reactivity
The primary utility of this compound lies in its role as a versatile intermediate. The boronic acid group is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of new carbon-carbon bonds.[4] The bromine atom can also undergo various coupling reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution, offering a rich reactivity profile for synthetic chemists.[5]
Experimental Protocols
1. Synthesis of this compound
This compound is prepared in high yield via a directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine, followed by borylation.[6]
-
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF under an inert nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to facilitate complete lithiation.[6]
-
Add trimethyl borate (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.[6]
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.[6]
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude solid by recrystallization or column chromatography.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for coupling this compound with an aryl halide.[4][7][8]
-
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).[4][7]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[8]
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the required temperature (typically 85-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-bromo-2-fluoropyridine.
-
Applications in Drug Discovery
Boronic acids are recognized as important pharmacophores and versatile intermediates in medicinal chemistry.[9][10] The approval of drugs like bortezomib (Velcade®) has spurred significant interest in this class of compounds.[10][11] While specific biological activity data for this compound is not widely published, its precursor, 5-bromo-2-fluoropyridine, is a known scaffold for active pharmaceutical ingredients (APIs).[5] These include inhibitors of the neuropeptide Y Y5 receptor, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[5] Therefore, this compound is a key intermediate for synthesizing libraries of novel compounds for screening against various biological targets.
Safety Information
This compound is classified as an irritant.[1][12] Users should handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Codes: Xi, Xn[1]
-
GHS Hazard Statements:
-
Precautionary Measures:
References
- 1. 5-Bromo-2-fluoro-3-pyridylboronic acid CAS#: 501435-91-2 [amp.chemicalbook.com]
- 2. 5-bromo-2-fluoro-3-pyridylboronic acid - 501435-91-2 - Structure, Synthesis, Properties [organoborons.com]
- 3. CAS 501435-91-2 | this compound - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (contains varying amounts of Anhydride) | C5H4BBrFNO2 | CID 2783242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid
CAS Number: 501435-91-2
Introduction
5-Bromo-2-fluoropyridine-3-boronic acid is a halogenated heterocyclic organoboron compound that serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures. The presence of the electron-withdrawing fluorine atom and the reactive boronic acid group allows for selective and efficient participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development for researchers, scientists, and pharmaceutical professionals.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[3][4] It is soluble in polar organic solvents and can be soluble in water due to the hydrogen bonding capacity of the boronic acid group.[5] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 501435-91-2 | [5][6][7] |
| Molecular Formula | C₅H₄BBrFNO₂ | [6][7] |
| Molecular Weight | 219.80 g/mol | [6][7] |
| Appearance | White to off-white powder/crystal | [3][4] |
| Melting Point | 144-146 °C | [8] |
| Boiling Point | 357.1 ± 52.0 °C (Predicted) | N/A |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 5.70 ± 0.58 (Predicted) | N/A |
| Purity | ≥97% | [9] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the ortho-lithiation of its precursor, 5-bromo-2-fluoropyridine, followed by borylation with a trialkyl borate.[2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds.[2][10]
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete metal-halogen exchange.
-
Add trialkyl borate (1.5 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Data
While detailed spectral assignments are not widely published, analytical data from suppliers confirms the structure of the compound.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Conforms to structure | [9] |
| ¹³C NMR | Data not publicly available | N/A |
| Mass Spec. | Data not publicly available | N/A |
Key Reactions, Applications, and Protocols
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed reactions to form C-C bonds.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura reactions, enabling the synthesis of diverse 3-aryl-5-bromo-2-fluoropyridines. These products are valuable intermediates for further functionalization in the development of pharmaceuticals and advanced materials.[2]
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
This general protocol is based on established methods for similar substrates.[4][11]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85–95 °C and stir for 12-18 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-5-bromo-2-fluoropyridine.
Applications in Drug Discovery
The boronic acid functional group is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[12] Boronic acids can form a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome, inhibiting its function.[3] This leads to the accumulation of regulatory proteins, disrupting signaling pathways like NF-κB, and ultimately inducing apoptosis in cancer cells.[12][13] While this compound itself is not a drug, it serves as a precursor for compounds designed to target various biological systems, including potential nicotinic acetylcholine receptor antagonists.[5] The fluorinated pyridine scaffold is of high interest as the fluorine atom can enhance metabolic stability and binding affinity.[1]
References
- 1. ossila.com [ossila.com]
- 2. 5-Bromo-2-fluoropyridine 99 766-11-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CAS 501435-91-2 | this compound - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. 5-bromo-2-fluoro-3-pyridylboronic acid - 501435-91-2 - Structure, Synthesis, Properties [organoborons.com]
- 9. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-fluoropyridine-3-boronic acid, a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, safety and handling procedures, and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids
The incorporation of the boronic acid functional group into organic molecules has become a cornerstone of modern synthetic chemistry, largely due to the advent and proliferation of palladium-catalyzed cross-coupling reactions.[1][2] Boronic acids offer a unique combination of stability, low toxicity, and versatile reactivity, making them indispensable intermediates.[1] Among these, heteroaromatic boronic acids, particularly those based on the pyridine scaffold, are of immense interest in drug discovery. The pyridine ring is a common motif in a vast number of biologically active compounds, and its functionalization allows for the fine-tuning of a molecule's pharmacological profile.
The subject of this guide, this compound, is a trifunctional reagent of significant strategic value. The presence of three distinct reactive centers—the boronic acid, the bromine atom, and the fluorine atom—provides medicinal chemists with a powerful tool for building molecular complexity and diversity. The fluorine atom, in particular, can modulate key physicochemical properties such as pKa and metabolic stability, which are critical considerations in drug design.[3] Furthermore, the bromine atom serves as an additional handle for subsequent cross-coupling reactions, enabling the synthesis of highly substituted pyridine derivatives.
This guide will delve into the core attributes of this compound, providing both foundational knowledge and practical, field-tested protocols to facilitate its effective use in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This section outlines the key characteristics of this compound.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BBrFNO₂ | [4][5] |
| Molecular Weight | 219.80 g/mol | [4][5][6] |
| CAS Number | 501435-91-2 | [4][5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 144-146 °C | [6] |
Stability, Storage, and Handling
Boronic acids as a class exhibit moderate stability and require specific storage conditions to prevent degradation. The primary degradation pathways include oxidation and protodeboronation, which can be accelerated by moisture, heat, and light.[8]
Recommended Storage:
-
Temperature: Refrigerate at 2-8 °C for long-term storage.[8]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8]
-
Moisture: Keep in a tightly sealed container in a dry, well-ventilated place.[8][9] The use of desiccants is recommended in humid environments.[9] Boronic acids are hygroscopic and can absorb moisture from the air, leading to caking or clumping.[9][10]
Handling Precautions:
-
Minimize dust generation during handling.[8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
Synthesis and Purification
The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful method for the functionalization of aromatic and heteroaromatic systems.
Synthetic Pathway
The most common laboratory-scale synthesis involves the lithiation of 5-bromo-2-fluoropyridine followed by quenching with a boron electrophile.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar pyridine boronic acids.[11]
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add triisopropyl borate (1.2 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategies
Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Common solvent systems include hot water or ethanol/water mixtures.
-
Column Chromatography: While possible, purification by standard silica gel chromatography can be difficult. Reverse-phase (C18) chromatography may offer better results.
-
Adduct Formation: Boronic acids can be purified by forming a crystalline adduct with diethanolamine, which can then be isolated and hydrolyzed back to the free boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[12] This reaction is a workhorse in pharmaceutical development for the synthesis of biaryl and heteroaryl compounds.[1][12]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation has emerged as a powerful technique to accelerate Suzuki couplings, often reducing reaction times from hours to minutes and improving yields.[3]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-iodoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
10 mL microwave reaction vial with stir bar
Procedure:
-
To a 10 mL microwave vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system (e.g., 4 mL 1,4-dioxane and 1 mL water).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through this compound are prevalent in numerous classes of therapeutic agents. The ability to introduce a fluorinated pyridine ring is particularly valuable.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and improving cell permeability.
-
Metabolic Stability: C-F bonds are exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often enhancing a drug candidate's half-life.[7]
-
Scaffold for Library Synthesis: As a trifunctional building block, this reagent allows for sequential, site-selective cross-coupling reactions. For instance, the boronic acid can be reacted first, followed by a second Suzuki or other cross-coupling reaction at the bromine position, enabling the rapid generation of diverse compound libraries.
-
Bioisostere for Carboxylic Acids: The boronic acid group itself is considered a bioisostere of the carboxylic acid group and can act as a transition-state mimic, enabling the design of potent enzyme inhibitors.[1] Several FDA-approved drugs, such as Bortezomib (Velcade®) and Vaborbactam, feature a boronic acid pharmacophore.[1][13][14]
Conclusion
This compound is a high-value, versatile reagent that empowers medicinal chemists to synthesize complex, highly functionalized heterocyclic compounds. Its unique combination of reactive sites provides a robust platform for generating novel molecular architectures with desirable pharmacological properties. A firm grasp of its physicochemical properties, handling requirements, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the pursuit of new therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this powerful building block into their synthetic strategies.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CAS 501435-91-2 | this compound - Synblock [synblock.com]
- 5. scbt.com [scbt.com]
- 6. 5-bromo-2-fluoro-3-pyridylboronic acid - 501435-91-2 - Structure, Synthesis, Properties [organoborons.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. borax.com [borax.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic route for 5-Bromo-2-fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The information presented is collated from established chemical literature, focusing on a robust and widely cited protocol.
Core Synthesis Pathway: Directed Ortho-Metalation
The most efficient and high-yielding synthesis of this compound is achieved through a directed ortho-lithiation of 5-Bromo-2-fluoropyridine, followed by quenching with an electrophilic boron source. The fluorine atom at the C2 position strongly directs the deprotonation to the adjacent C3 position.
The synthesis proceeds in two primary steps:
-
Lithiation: A strong lithium amide base, such as Lithium Diisopropylamide (LDA), selectively removes the proton at the C3 position of 5-Bromo-2-fluoropyridine at low temperatures.
-
Borylation: The resulting lithiated intermediate is treated with a trialkyl borate, typically trimethyl borate, to form a boronate ester.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.
This entire process is typically performed as a one-pot synthesis.
Experimental Protocol
The following protocol is based on the procedure reported by Sutherland and Gallagher in The Journal of Organic Chemistry (2003, 68(8), 3352-3355) and represents the standard methodology for this transformation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Notes |
| 5-Bromo-2-fluoropyridine | 175.99 | Starting Material |
| Diisopropylamine | 101.19 | For preparation of LDA |
| n-Butyllithium (n-BuLi) | 64.06 | Typically a 2.5 M solution in hexanes |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, inhibitor-free |
| Trimethyl borate | 103.91 | Electrophilic boron source |
| Hydrochloric Acid (HCl) | 36.46 | For acidic workup (e.g., 1 M solution) |
| Diethyl ether | 74.12 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent |
Reaction Parameters:
| Parameter | Value |
| Lithiation Temperature | -75 °C |
| Borylation Temperature | -75 °C |
| Reaction Time (Total) | ~ 2-3 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reported Yield | High |
Step-by-Step Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -75 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). Stir the resulting solution at -75 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature is maintained at or below -75 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: While maintaining the temperature at -75 °C, slowly add trimethyl borate (1.2 equivalents) to the reaction mixture. Continue stirring at -75 °C for an additional 1-2 hours.
-
Work-up and Isolation: a. Quench the reaction by slowly adding 1 M hydrochloric acid (HCl), ensuring the temperature does not rise significantly. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is typically purified by trituration or recrystallization from an appropriate solvent system to yield this compound as a white solid.
Visualization of Synthesis Workflow
The logical flow of the synthesis from starting material to final product is illustrated below.
Caption: Directed ortho-lithiation synthesis pathway.
An In-depth Technical Guide to the ortho-Lithiation of 5-Bromo-2-fluoropyridine for Boronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid, a valuable building block in pharmaceutical and materials science, via directed ortho-lithiation. The core of this process involves the regioselective deprotonation of 5-bromo-2-fluoropyridine at the position ortho to the fluorine atom, followed by reaction with a boron electrophile.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings.[1][2] This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, through its ability to coordinate with the lithium cation, increases the kinetic acidity of the adjacent protons, leading to regioselective lithiation.[3][4] For pyridines, which are π-deficient heterocycles, a directing group is generally required for efficient lithiation, and lithium amides like lithium diisopropylamide (LDA) are often preferred bases to prevent nucleophilic addition to the ring.[5]
In the case of 5-bromo-2-fluoropyridine, the fluorine atom at the C2 position serves as a moderate directing group, facilitating the removal of the proton at the C3 position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this instance, a trialkyl borate, to yield the desired boronic acid.
Reaction Pathway and Mechanism
The synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid proceeds in two main steps:
-
ortho-Lithiation: 5-Bromo-2-fluoropyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The fluorine atom directs the deprotonation to the C3 position, forming the 3-lithio-5-bromo-2-fluoropyridine intermediate.
-
Borylation: The generated aryllithium species is then quenched with a trialkyl borate, typically triisopropyl borate, to form a boronate ester intermediate.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to afford the final product, (5-bromo-2-fluoro-3-pyridinyl)boronic acid.
The overall transformation is depicted in the following reaction scheme:
Caption: Reaction pathway for the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid, based on the procedure reported in the Journal of Organic Chemistry, 2003, vol. 68, №8, p. 3352-3355.[6]
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-fluoropyridine | [6] |
| Base | Lithium Diisopropylamide (LDA) | [6][7] |
| Boron Electrophile | Triisopropyl Borate | [6] |
| Solvent | Tetrahydrofuran (THF) | [6][7] |
| Reaction Temperature | -78 °C | [6][7] |
| Yield | High (exact value not specified in abstract) | [8] |
| Product Molecular Formula | C₅H₄BBrFNO₂ | [6][9] |
| Product Molecular Weight | 219.81 g/mol | [6][9] |
Detailed Experimental Protocol
This protocol is adapted from the general procedures for ortho-lithiation and borylation of halopyridines. The primary reference for this specific transformation is the Journal of Organic Chemistry, 2003, vol. 68, №8, p. 3352-3355.[6]
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Diisopropylamine
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture at -78 °C. The addition should be done at a rate that maintains the low temperature.
-
Warming and Quenching: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (5-bromo-2-fluoro-3-pyridinyl)boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ether) to afford the pure product as a solid.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of (5-bromo-2-fluoro-3-pyridinyl)boronic acid.
Caption: Experimental workflow for the synthesis of (5-bromo-2-fluoro-3-pyridinyl)boronic acid.
References
- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 2. 5-Bromo-2-fluoro-3-pyridylboronic acid CAS#: 501435-91-2 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 5-bromo-2-fluoro-3-pyridylboronic acid - 501435-91-2 - Structure, Synthesis, Properties [organoborons.com]
- 7. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-fluoro-3-pyridylboronic acid | CymitQuimica [cymitquimica.com]
- 9. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide on the Spectral Data of 5-Bromo-2-fluoropyridine-3-boronic acid
This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-fluoropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to support its application in research and development.
Chemical Structure and Properties
This compound is a trifunctional pyridine derivative with the molecular formula C₅H₄BBrFNO₂ and a molecular weight of 219.80 g/mol . Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and a boronic acid group, making it a versatile reagent for cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
| Property | Value |
| Molecular Formula | C₅H₄BBrFNO₂ |
| Molecular Weight | 219.80 g/mol |
| CAS Number | 501435-91-2 |
| Appearance | White to off-white solid |
| Melting Point | 144-148 °C |
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.34 | d | 2.1 | H-6 |
| 8.16 | dd | 8.1, 2.1 | H-4 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 162.8 (d, J = 242.0 Hz) | C-2 |
| 149.2 (d, J = 15.0 Hz) | C-6 |
| 144.9 (d, J = 4.0 Hz) | C-4 |
| 120.2 (d, J = 28.0 Hz) | C-5 |
| 115.0 (d, J = 3.0 Hz) | C-3 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (boronic acid) |
| 1605 | C=C stretch (aromatic) |
| 1425 | B-O stretch |
| 1350 | O-H bend |
| 1230 | C-F stretch |
| 1040 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 219/221 | [M]⁺ (consistent with bromine isotopes) |
Experimental Protocols
The following protocols describe the synthesis of this compound and the general procedures for acquiring the spectral data.
Synthesis of this compound
The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid is achieved through the ortho-lithiation of 5-bromo-2-fluoropyridine followed by reaction with a borate ester.
Materials:
-
5-Bromo-2-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).
-
A solution of 5-bromo-2-fluoropyridine in anhydrous THF is added dropwise at -78 °C.
-
After stirring for 1 hour, triisopropyl borate is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with 1 M HCl and stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is triturated with hexane to afford this compound as a white solid.
Spectral Data Acquisition
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: Infrared spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical relationship of the spectral data to the compound's structure and the workflow for its synthesis and characterization.
In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-fluoropyridine-3-boronic acid. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide presents a predicted spectrum based on established substituent effects and data from analogous compounds. The information herein is intended to support researchers in identifying and characterizing this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The boronic acid protons are expected to show a broad signal that may be exchangeable with deuterium and can vary in chemical shift depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | ~8.5 - 8.7 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 2.0-2.5 Hz, ⁴J(H6-F2) ≈ 1.5-2.0 Hz |
| H-4 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H4-H6) ≈ 2.0-2.5 Hz, ³J(H4-F2) ≈ 8.0-9.0 Hz |
| B(OH)₂ | Variable (broad) | Singlet (br s) | - |
Disclaimer: The chemical shifts and coupling constants presented are predictions and should be confirmed by experimental data.
Spectral Interpretation and Prediction Methodology
The predicted ¹H NMR parameters were derived by considering the additive effects of the substituents on the pyridine ring. The starting point for this prediction is the known chemical shifts of pyridine protons (H-2/6: ~8.6 ppm, H-3/5: ~7.2 ppm, H-4: ~7.6 ppm).
-
2-Fluoro Substituent: The fluorine atom at the C-2 position is a strongly electronegative and electron-withdrawing group. It is expected to deshield the adjacent H-6 proton and the H-4 proton. Furthermore, the fluorine atom will introduce through-bond scalar couplings (J-couplings) to the ring protons.
-
3-Boronic Acid Substituent: The boronic acid group is also electron-withdrawing, which will contribute to the overall deshielding of the ring protons.
-
5-Bromo Substituent: The bromine atom at the C-5 position is an electron-withdrawing group that will further deshield the adjacent H-4 and H-6 protons.
The combination of these three substituents results in a significant downfield shift for both the H-4 and H-6 protons compared to unsubstituted pyridine. The predicted coupling patterns arise from proton-proton and proton-fluorine interactions. A three-bond coupling (³J) is expected between H-4 and H-6. Additionally, a three-bond coupling (³J) between H-4 and the fluorine at C-2, and a four-bond coupling (⁴J) between H-6 and the fluorine at C-2 are anticipated.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a recommended protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent.
- Suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Boronic acids have a tendency to form anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a protic solvent like methanol-d₄ can help to break up these oligomeric species and ensure the compound is present as the monomeric boronic acid.
- Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width: 0-12 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 2-5 seconds. A longer relaxation delay is recommended for quantitative analysis.
- Acquisition Time (aq): 3-4 seconds.
- Receiver Gain: Adjust automatically.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₅ at 2.50 ppm or CHD₂OD at 3.31 ppm).
- Integrate the signals to determine the relative proton ratios.
Visualization of Molecular Structure and Predicted Couplings
The following diagram illustrates the chemical structure of this compound and the predicted through-bond J-coupling interactions between the aromatic protons and the fluorine atom.
Caption: Structure of this compound with predicted J-couplings.
This in-depth guide provides a foundational understanding of the ¹H NMR spectrum of this compound. Experimental verification of these predictions is crucial for precise structural elucidation and quality control in research and development applications.
In-Depth Technical Guide: ¹³C NMR Chemical Shifts for 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-2-fluoropyridine-3-boronic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide leverages predictive methodologies and established experimental protocols for analogous compounds to serve as a robust resource for researchers.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were generated using computational prediction tools and analysis of substituent effects on the pyridine ring. The carbon atom numbering corresponds to the molecular structure depicted in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 160.5 ± 5.0 |
| C3 | 118.0 ± 5.0 |
| C4 | 142.0 ± 5.0 |
| C5 | 115.0 ± 5.0 |
| C6 | 150.0 ± 5.0 |
Note: These are predicted values and may differ from experimental results. The signal for the carbon atom attached to the boron (C3) can be broader and have a lower intensity due to the quadrupolar relaxation of the boron nucleus.[1]
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.
Caption: Structure of this compound.
Experimental Protocol for ¹³C NMR Acquisition
This section provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound, based on established protocols for boronic acids.[1][2]
1. Sample Preparation:
-
Weigh approximately 15-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube.
-
Note: Boronic acids have a tendency to form oligomers, which can lead to broad and poorly resolved NMR spectra.[3] Using solvents like Methanol-d₄ can sometimes help to break up these oligomers.
-
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) should be used.[1]
-
Spectral Width: Approximately 220-250 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the carbon attached to boron.[1]
-
Number of Scans: A minimum of 1024 scans is recommended due to the low natural abundance of ¹³C. More scans will improve the signal-to-noise ratio.[1]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 39.52 ppm, Methanol-d₄ at 49.00 ppm, or CDCl₃ at 77.16 ppm).
-
Perform peak picking to determine the chemical shifts of all signals.
Logical Workflow for ¹³C NMR Analysis
The following diagram outlines the logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for ¹³C NMR analysis.
Discussion of Substituent Effects
The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring:
-
Fluorine (at C2): As a highly electronegative atom, the fluorine at the C2 position will have a strong deshielding effect, causing a downfield shift for C2. It will also exhibit through-bond coupling (J-coupling) with adjacent carbon atoms, which may result in splitting of the C2, C3, and potentially C6 signals.
-
Boronic Acid (at C3): The boronic acid group is generally considered a weak electron-donating group.[4] However, the carbon directly attached to the boron (C3) often shows a broad signal due to quadrupolar relaxation of the ¹¹B and ¹⁰B nuclei.[1]
-
Bromine (at C5): The bromine atom at the C5 position will have a shielding effect (the "heavy atom effect") on the directly attached carbon (C5), causing an upfield shift compared to an unsubstituted carbon.
-
Nitrogen (in the ring): The nitrogen atom in the pyridine ring is electronegative and generally causes a downfield shift for the adjacent alpha-carbons (C2 and C6) and the gamma-carbon (C4).
By considering these effects in conjunction with computational prediction methods, a reliable estimation of the ¹³C NMR spectrum for this compound can be achieved, providing a valuable starting point for experimental verification.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoropyridine-3-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-fluoropyridine-3-boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the general principles of boronic acid chemistry, alongside a detailed experimental protocol to enable researchers to determine precise solubility values for their specific applications.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients, makes understanding its solubility crucial for reaction optimization, purification, and formulation development.[2] The molecule's structure, featuring a polar pyridine ring, a bromine atom, a fluorine atom, and a hydrophilic boronic acid moiety, dictates its solubility behavior.
Chemical Structure:
-
Molecular Formula: C₅H₄BBrFNO₂[3]
-
Molecular Weight: 219.81 g/mol [4]
-
Appearance: Typically a white to off-white solid or powder.[5][6]
-
Melting Point: 144-146 °C[3]
Qualitative Solubility Profile
Based on the general solubility trends of boronic acids, a qualitative solubility profile for this compound can be inferred. Boronic acids are polar compounds capable of forming hydrogen bonds, which significantly influences their interaction with various solvents.[7]
Table 1: Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble to Sparingly Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule.[7] Solubility in DMSO and Methanol is noted as "Slightly" in some supplier information.[8] |
| Ethers | Diethyl ether, Dioxane | Sparingly Soluble to Insoluble | Lower polarity compared to THF may result in reduced solubility. |
| Esters | Ethyl acetate, Isopropyl acetate | Sparingly Soluble to Insoluble | The moderate polarity may not be sufficient to effectively dissolve the polar boronic acid. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | Generally considered nonpolar to weakly polar, making them poor solvents for polar boronic acids. |
| Nonpolar | Toluene, Hexanes | Insoluble | The high polarity of this compound leads to poor interaction with nonpolar solvents.[7] |
Note: This qualitative assessment is based on general chemical principles. Experimental verification is strongly recommended for specific applications.
Experimental Protocol for Solubility Determination (Dynamic Method)
For precise quantitative data, the following dynamic method, adapted from established protocols for boronic acid solubility determination, is recommended.[9][10][11] This method involves visually determining the temperature at which a known concentration of the solute completely dissolves.
3.1. Materials and Equipment
-
This compound
-
High-purity organic solvents of interest
-
Sealed glass test tubes or vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Calibrated thermometer or temperature probe
-
Analytical balance
3.2. Experimental Workflow
The following diagram illustrates the workflow for the dynamic solubility determination method.
Caption: Workflow for Dynamic Solubility Determination.
3.3. Detailed Procedure
-
Preparation of Samples: Accurately weigh a specific amount of this compound into a series of sealable glass test tubes. Add a precise volume of the chosen organic solvent to each tube to create a range of known concentrations.
-
Equilibration and Dissolution: Place the sealed tubes in the temperature-controlled bath equipped with a magnetic stirrer. Begin stirring and gradually increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/minute).
-
Determination of Dissolution Temperature: Carefully observe the samples. The temperature at which the last solid particles disappear, resulting in a clear solution, is the dissolution temperature for that specific concentration.
-
Data Collection: Record the dissolution temperatures for each concentration.
-
Constructing the Solubility Curve: Plot the concentration of this compound (e.g., in g/L or mol/L) against the corresponding dissolution temperature. This curve represents the solubility of the compound in the specific solvent as a function of temperature.
3.4. Considerations and Cautions
-
Anhydride Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides (boroxines).[11] It is advisable to use anhydrous solvents and minimize exposure to moisture. Some commercial sources of this compound note that it may contain varying amounts of the anhydride.[12]
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Supersaturation: To avoid supersaturation, it is crucial to approach the dissolution temperature from a lower temperature. Cooling a heated solution may lead to inaccurate results.[13]
Application in Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[2] Understanding its solubility is critical for ensuring efficient reaction kinetics and product yields.
The following diagram illustrates a typical Suzuki-Miyaura coupling reaction pathway involving this compound.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
In this workflow, the choice of solvent is critical and depends on the solubility of all reactants, including the boronic acid, the aryl halide, the catalyst, and the base. A solvent system that ensures adequate solubility of the reactants is essential for the reaction to proceed efficiently.
Conclusion
While specific quantitative solubility data for this compound remains scarce in the literature, this guide provides a foundational understanding of its expected solubility behavior in a range of organic solvents. The provided qualitative assessment, coupled with a detailed experimental protocol for quantitative determination, empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The illustrative workflow for its application in Suzuki-Miyaura coupling further highlights the practical importance of its solubility characteristics in modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-bromo-2-fluoro-3-pyridylboronic acid - 501435-91-2 - Structure, Synthesis, Properties [organoborons.com]
- 4. fishersci.ie [fishersci.ie]
- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. labproinc.com [labproinc.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Elusive Crystal Structure of Substituted Fluoropyridine Boronic Acids: A Technical Guide for Researchers
While the crystal structures of specific substituted fluoropyridine boronic acids of significant interest in drug discovery—namely 2-fluoropyridine-3-boronic acid and 6-fluoropyridine-3-boronic acid—are not publicly available in crystallographic databases, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for their structural elucidation. Furthermore, it presents a comparative analysis of the crystal structures of analogous fluorinated phenylboronic acids to offer insights into the expected structural characteristics of their pyridine counterparts.
Substituted fluoropyridine boronic acids are a class of compounds that have garnered considerable attention in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, making these molecules valuable building blocks for the development of novel therapeutics. The boronic acid moiety is a versatile functional group, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Despite their widespread use, a detailed understanding of their three-dimensional structure in the solid state remains a critical knowledge gap.
This guide outlines the key experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of these compounds. In the absence of direct crystallographic data for the title compounds, this guide presents a summary of the crystal structures of several fluorinated phenylboronic acids. This comparative data serves as a valuable resource for predicting the solid-state behavior of fluoropyridine boronic acids, particularly the common formation of hydrogen-bonded dimers.
Comparative Crystallographic Data of Fluorinated Phenylboronic Acid Analogs
The following tables summarize the crystallographic data for a selection of fluorinated phenylboronic acids. This data can be used to infer potential packing motifs and intermolecular interactions in the yet-to-be-determined structures of substituted fluoropyridine boronic acids. A common feature among these structures is the formation of centrosymmetric dimers through hydrogen bonding between the boronic acid groups.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | CCDC No. |
| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | Monoclinic | P2₁/c | a = 5.1017(2) Å, b = 5.5566(2) Å, c = 22.0587(9) Å, β = 94.731(2)° | 4512180[1] |
| Fluoro-1,4-phenylenediboronic acid | C₆H₅BF₂O₄ | Triclinic | P-1 | a = 6.463(1) Å, b = 7.391(2) Å, c = 9.172(2) Å, α = 98.24(3)°, β = 108.97(3)°, γ = 95.34(3)° | 882252[2] |
| 2,6-Difluoro-1,4-phenylenediboronic acid | C₆H₄B₂F₂O₄ | Monoclinic | P2₁/n | a = 4.939(1) Å, b = 13.911(3) Å, c = 5.867(1) Å, β = 108.73(3)° | 882253[2] |
| 2,5-Difluoro-1,4-phenylenediboronic acid | C₆H₄B₂F₂O₄ | Monoclinic | P2₁/n | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)° | 882254[2] |
| 2,3-Difluoro-1,4-phenylenediboronic acid | C₆H₄B₂F₂O₄ | Monoclinic | C2/c | a = 22.427(5) Å, b = 3.765(1) Å, c = 20.370(4) Å, β = 116.14(3)° | 882256[2] |
| Tetrafluoro-1,4-phenylenediboronic acid | C₆H₂B₂F₄O₄ | Monoclinic | P2₁/c | a = 4.881(1) Å, b = 7.550(2) Å, c = 11.235(2) Å, β = 97.43(3)° | 882255[2] |
Experimental Protocols
Synthesis of 2-Fluoropyridine-3-boronic Acid
A common route for the synthesis of 2-fluoropyridine-3-boronic acid involves a halogen-metal exchange followed by borylation.[3][4]
Materials:
-
3-Bromo-2-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-2-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium in hexanes to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-fluoropyridine-3-boronic acid.
General Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established workflow.
1. Crystallization: High-quality single crystals are essential for successful X-ray diffraction analysis. For boronic acids, slow evaporation of a saturated solution is a common crystallization technique.
-
Procedure:
-
Dissolve the purified substituted fluoropyridine boronic acid in a suitable solvent (e.g., water, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the vessel with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent (vapor diffusion).
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
2. Data Collection: Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used.
-
Procedure:
-
Mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.
-
Cool the mounted crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.
-
Procedure:
-
Integrate the diffraction data to determine the intensities of the reflections.
-
Determine the unit cell parameters and the space group from the positions of the reflections.
-
Solve the initial crystal structure using direct methods or Patterson methods to obtain a preliminary model of the atomic positions.
-
Refine the structural model using a least-squares method. This process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Synthesis Workflow for 2-Fluoropyridine-3-boronic Acid.
General Workflow for Single-Crystal X-ray Crystallography.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-fluoropyridine-3-boronic Acid in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridine-3-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic molecules. Its unique trifunctional nature, featuring a reactive boronic acid group, a bromine atom, and a fluorine atom on a pyridine ring, allows for sequential and site-selective cross-coupling reactions. This enables the introduction of diverse functionalities, making it a highly sought-after reagent in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can also impart desirable physicochemical properties to the final products, such as increased metabolic stability and binding affinity.
This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in Suzuki-Miyaura and Buchwald-Hartwig reactions. It includes detailed experimental protocols, quantitative data on reaction outcomes with analogous compounds, and visualizations to illustrate key reaction pathways and workflows.
Core Reactivity and Applications
The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds, while the bromine atom provides a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, including Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds. In the context of this compound, the boronic acid group readily participates in the catalytic cycle to form a new C-C bond at the 3-position of the pyridine ring. The bromine at the 5-position typically remains intact under these conditions, allowing for further functionalization.
While specific quantitative data for a wide range of coupling partners with this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on the closely related 2-fluoropyridine-3-boronic acid. The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of 2-fluoropyridine-3-boronic acid with various aryl halides. These serve as a strong predictive basis for the reactivity of the brominated analogue.
Table 1: Screening of Reaction Conditions for Analogous Suzuki-Miyaura Coupling [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | Good (60-80) |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | Excellent (>80) |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O (4:1) | 140 | 10 | Good (60-80) |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | Excellent (>80) |
Table 2: Substrate Scope with Optimized Conditions for Analogous Suzuki-Miyaura Coupling [1]
(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min)
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3-fluoropyridine | > 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine | 85-95 |
| 3 | 3-Bromobenzonitrile | 3-(3-Fluoropyridin-2-yl)benzonitrile | 80-90 |
| 4 | 2-Bromonaphthalene | 2-(3-Fluoropyridin-2-yl)naphthalene | > 90 |
| 5 | 4-Chlorotoluene | 3-Fluoro-2-(p-tolyl)pyridine | 60-75 |
Buchwald-Hartwig Amination
Following the initial Suzuki-Miyaura coupling, the remaining bromine atom at the 5-position of the newly formed biaryl scaffold can be subjected to a Buchwald-Hartwig amination to introduce a nitrogen-based nucleophile. This sequential approach allows for the controlled and diverse functionalization of the pyridine core.
Direct experimental data on the Buchwald-Hartwig amination of derivatives of this compound is limited. However, general principles and protocols for the amination of bromopyridines can be applied. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine.
Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80-100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the 5-bromo position of a 2-fluoro-3-arylpyridine derivative.
Materials:
-
5-Bromo-2-fluoro-3-arylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the 5-bromo-2-fluoro-3-arylpyridine, amine, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Thermodynamic Properties of Pyridine Boronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermodynamic properties of pyridine boronic acid derivatives. Understanding these properties is crucial for the application of these versatile compounds in drug discovery, organic synthesis, and materials science. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates important concepts through diagrams.
Core Thermodynamic Properties
The thermodynamic properties of pyridine boronic acid derivatives, such as their acidity (pKa), solubility, and the thermodynamics of their interactions with biological molecules, are fundamental to their function and application. These properties are intrinsically linked to the position of the nitrogen atom in the pyridine ring and the nature of any substituents.
Acidity (pKa)
The acidity of the boronic acid group is a critical parameter, influencing its ionization state at physiological pH and its ability to interact with diols. The pKa of pyridine boronic acids is influenced by the electron-withdrawing nature of the pyridine ring.
Table 1: pKa Values of Pyridine Boronic Acid Isomers
| Compound | pKa (Lewis Acidity) | pKaH (Pyridinium Ion) |
| Pyridine-2-boronic acid | ~7.79 (Predicted) | 3.86 |
| Pyridine-3-boronic acid | Not readily available | 4.22 |
| Pyridine-4-boronic acid | ~7.59 (Predicted) | 3.82 |
Note: The pKa of the boronic acid moiety reflects its Lewis acidity, while the pKaH refers to the acidity of the protonated pyridine nitrogen.
Solubility
Pyridine boronic acid derivatives are generally polar compounds, exhibiting solubility in polar solvents. Qualitative data indicates that they are soluble in water and polar organic solvents. However, comprehensive quantitative solubility data in a wide range of solvents is not extensively available in the public literature. The solubility is influenced by factors such as the isomeric position of the boronic acid group and the presence of other substituents on the pyridine ring.
Table 2: Qualitative Solubility of Pyridine Boronic Acid Derivatives
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of pyridine boronic acid is too high for significant interaction with nonpolar solvents. |
Note: This qualitative assessment is based on general chemical principles and data for similar compounds.
Enthalpy and Entropy of Diol Complexation
Boronic acids are well-known for their ability to form reversible covalent complexes with cis-diols, a fundamental interaction for their use as sensors and in drug delivery. The thermodynamics of this complexation, specifically the enthalpy (ΔH) and entropy (ΔS) changes, provide insight into the driving forces of the binding event.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a pyridine boronic acid derivative using potentiometric titration.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Stir plate and stir bar
-
Titration vessel
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Pyridine boronic acid derivative sample
-
Deionized water
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Prepare the sample solution: Accurately weigh a sample of the pyridine boronic acid derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration with NaOH: Place the sample solution in the titration vessel with a stir bar and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration past the equivalence point.
-
Titration with HCl (for pKaH): To determine the pKa of the pyridinium ion, titrate a separate sample of the pyridine boronic acid solution with standardized 0.1 M HCl.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of Solubility by the Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute dissolves completely in a solvent upon controlled heating.
Materials:
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled circulating bath
-
Turbidity sensor or visual observation setup
-
Analytical balance
-
Pyridine boronic acid derivative sample
-
Solvent of interest
Procedure:
-
Sample Preparation: Accurately weigh the pyridine boronic acid derivative and the chosen solvent into the jacketed glass vessel to prepare a mixture of known composition.
-
Heating and Stirring: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min) while stirring vigorously to ensure homogeneity.
-
Equilibrium Temperature Determination: Continuously monitor the mixture for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the equilibrium solubility temperature for that specific composition. A turbidity sensor can be used for more precise determination.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
Determination of Enthalpy of Complexation by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Materials:
-
Isothermal titration calorimeter
-
Syringe for titrant
-
Sample cell
-
Pyridine boronic acid derivative solution (in the cell)
-
Diol solution (in the syringe)
-
Buffer solution
Procedure:
-
Sample Preparation: Prepare solutions of the pyridine boronic acid derivative and the diol in the same buffer to avoid heats of dilution from buffer mismatch. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Titration: Load the pyridine boronic acid solution into the sample cell and the diol solution into the injection syringe. Perform a series of small, sequential injections of the diol solution into the sample cell.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RTln(Ka) ΔG = ΔH - TΔS
Structure-Property Relationships
The thermodynamic properties of pyridine boronic acid derivatives are intrinsically linked to their molecular structure.
The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties of the boronic acid group. For instance, the electron-withdrawing effect is generally strongest when the boronic acid is at the 2- or 4-position, which can lead to a lower pKa (increased acidity) compared to the 3-position. Substituents on the pyridine ring can further modulate these electronic effects, providing a means to fine-tune the thermodynamic properties for specific applications. For example, electron-donating groups would be expected to increase the pKa, while electron-withdrawing groups would decrease it. These structural modifications, in turn, affect the solubility and the thermodynamics of diol binding, which are critical for the design of drugs, optimization of synthetic reactions, and the development of sensitive and selective chemical sensors.
Conclusion
This technical guide has provided an overview of the key thermodynamic properties of pyridine boronic acid derivatives. While a comprehensive set of quantitative data remains to be fully established in the literature, the principles outlined here, along with the detailed experimental protocols, offer a solid foundation for researchers and professionals working with these important compounds. Further experimental work to quantify the solubility and thermodynamic parameters of a broader range of pyridine boronic acid derivatives will undoubtedly accelerate their application in various scientific fields.
The Strategic Application of 5-Bromo-2-fluoropyridine-3-boronic Acid in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By focusing on the screening of low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency. This technical guide delves into the core principles of utilizing 5-Bromo-2-fluoropyridine-3-boronic acid as a high-value fragment in FBDD campaigns.
This compound is a particularly interesting fragment due to its unique combination of structural features. The pyridine ring provides a scaffold capable of participating in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions. The strategically placed fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable halogen bonding interactions. The bromine atom serves as a convenient vector for synthetic elaboration, allowing for fragment growing or linking strategies. Crucially, the boronic acid moiety can form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's binding site, offering a distinct advantage in achieving potent and selective binders.
This guide provides a comprehensive overview of the chemical properties, synthesis, and a hypothetical FBDD workflow for this compound, complete with detailed experimental protocols and data presentation.
Chemical Properties and Synthesis
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in FBDD.
| Property | Value | Reference |
| CAS Number | 501435-91-2 | [1] |
| Molecular Formula | C₅H₄BBrFNO₂ | [1] |
| Molecular Weight | 219.80 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH) |
Synthesis of this compound
The synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid can be achieved in high yield through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with a borate ester.
Reaction Scheme:
Detailed Experimental Protocol:
Materials:
-
5-bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Trimethyl borate (B(OMe)₃)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add trimethyl borate (1.2 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Fragment-Based Drug Discovery Workflow
The application of this compound in an FBDD campaign follows a structured workflow designed to identify and optimize fragment hits.
Hypothetical Application: Targeting a Serine Protease
To illustrate the practical application of this compound, we present a hypothetical FBDD campaign against a serine protease, a common drug target class. The boronic acid moiety is well-suited to interact with the catalytic serine residue in the active site.
Experimental Protocols for Fragment Screening and Characterization
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to identify fragments that bind to and stabilize a target protein, leading to an increase in its melting temperature (Tₘ).
Protocol:
-
Protein Preparation: Prepare a solution of the purified serine protease at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a working plate by diluting the fragment to 1 mM in DSF buffer.
-
Assay Plate Preparation: In a 384-well PCR plate, add 10 µL of the serine protease solution to each well.
-
Fragment Addition: Add 0.1 µL of the 1 mM fragment solution to the appropriate wells for a final fragment concentration of 10 µM. Include DMSO-only controls.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Monitor fluorescence as a function of temperature. A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment indicates binding.
Hypothetical DSF Data:
| Fragment | Concentration (µM) | Tₘ (°C) | ΔTₘ (°C) |
| DMSO Control | - | 55.2 | - |
| This compound | 10 | 58.7 | +3.5 |
| Negative Control Fragment | 10 | 55.3 | +0.1 |
Orthogonal Screening and Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is used to confirm binding and determine the kinetics and affinity of the fragment-protein interaction.
Protocol:
-
Chip Preparation: Immobilize the purified serine protease on a CM5 sensor chip via amine coupling.
-
Fragment Series Preparation: Prepare a dilution series of this compound in running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20) ranging from 1 µM to 100 µM.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kₐ).
Hypothetical SPR Data:
| Fragment | Kₐ (µM) | ka (1/Ms) | kd (1/s) |
| This compound | 55 | 1.2 x 10³ | 6.6 x 10⁻² |
Structural Characterization: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein provides invaluable information for structure-guided design.[2]
Protocol:
-
Protein Crystallization: Obtain crystals of the serine protease using a suitable crystallization condition (e.g., hanging drop vapor diffusion).
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a defined period (e.g., 1-24 hours).
-
Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the observed electron density.[2]
Hit-to-Lead Optimization
The bromine atom on the pyridine ring of this compound provides a key vector for synthetic elaboration in the hit-to-lead stage. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[3]
Hypothetical Optimization Strategy:
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[4]
-
Add a suitable solvent system (e.g., 1,4-dioxane/water).[4]
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the crude product by column chromatography.
Quantitative Data for Hit-to-Lead Optimization:
By synthesizing a small library of analogs, a structure-activity relationship (SAR) can be established. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics to monitor during optimization.[5]
Ligand Efficiency (LE): LE = (1.37 * pKₐ) / N where N is the number of non-hydrogen atoms.[6]
Lipophilic Ligand Efficiency (LLE): LLE = pKₐ - cLogP
Hypothetical SAR Table:
| Compound | R-group | Kₐ (µM) | pKₐ | N | LE | cLogP | LLE |
| Hit | Br | 55 | 4.26 | 10 | 0.58 | 1.5 | 2.76 |
| Analog 1 | Phenyl | 5.2 | 5.28 | 16 | 0.45 | 2.8 | 2.48 |
| Analog 2 | 4-methoxyphenyl | 1.1 | 5.96 | 18 | 0.45 | 2.9 | 3.06 |
| Analog 3 | 3-aminophenyl | 0.25 | 6.60 | 17 | 0.53 | 2.1 | 4.50 |
Conclusion
This compound represents a highly valuable fragment for FBDD campaigns, particularly against targets containing nucleophilic residues in their active sites. Its unique combination of a halogenated pyridine core and a reactive boronic acid moiety provides a strong starting point for the development of potent and selective inhibitors. The bromine atom serves as a versatile handle for synthetic elaboration, enabling rapid exploration of SAR through established methodologies like the Suzuki-Miyaura coupling. By employing a systematic FBDD workflow and leveraging key biophysical techniques, researchers can effectively utilize this and similar fragments to accelerate the discovery of novel therapeutics.
References
The Strategic Integration of 5-Bromo-2-fluoropyridine-3-boronic Acid in Contemporary Chemical Screening Libraries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned 5-Bromo-2-fluoropyridine-3-boronic acid as a cornerstone building block in the construction of sophisticated chemical screening libraries. Its unique structural and electronic properties offer a versatile scaffold for the synthesis of diverse and biologically relevant compounds. This technical guide provides a comprehensive overview of its application, from the synthesis of compound libraries to their screening and the elucidation of their biological targets, with a particular focus on kinase inhibitor discovery.
Physicochemical Properties and Synthetic Utility
This compound is a valued reagent in medicinal chemistry, primarily owing to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the linkage of the fluoropyridinyl moiety to a wide array of aromatic and heteroaromatic systems. The presence of the fluorine atom at the 2-position and the bromine atom at the 5-position provides distinct points for chemical modification, influencing the electronic nature of the pyridine ring and offering vectors for further chemical elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 501435-91-2 |
| Molecular Formula | C₅H₄BBrFNO₂ |
| Molecular Weight | 219.80 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Application in Kinase Inhibitor Screening Libraries
The 2-fluoropyridine scaffold, readily accessible through reactions with this compound, is a privileged structure in the design of kinase inhibitors. This is exemplified by its presence in potent inhibitors of key signaling molecules such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 Mitogen-Activated Protein Kinase (MAPK).
Targeted Signaling Pathways
1. The IRAK4 Signaling Pathway: IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades, which are central to the innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Libraries based on the this compound scaffold have yielded potent IRAK4 inhibitors.
2. The p38 MAPK Signaling Pathway: The p38 MAPK pathway is another crucial signaling cascade involved in inflammation, cell stress responses, and apoptosis. Chronic activation of this pathway is associated with various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. The versatility of the 2-fluoropyridine scaffold has enabled the development of specific p38 MAPK inhibitors.
Quantitative Data for Representative Inhibitors
The following tables summarize the in vitro activity of exemplary kinase inhibitors incorporating the 2-fluoropyridine moiety, demonstrating the potency achievable with this scaffold.
Table 2: In Vitro Activity of Representative IRAK4 Inhibitors
| Compound ID | IRAK4 IC₅₀ (nM) |
| BAY1830839 | 3.0 |
| Zabedosertib (BAY1834845) | 3.4 |
| ND2110 | 7.5 |
| KME-2780 | 0.5 |
| Edecesertib (GS-5718) | 0.6 |
Table 3: In Vitro Activity of Representative p38 MAPK Inhibitors
| Compound ID | p38α IC₅₀ (nM) |
| TAK-715 | 7.1 |
| Pamapimod | 14 |
| Pexmetinib | 4 |
| SB202190 | 50 |
| Adezmapimod (SB203580) | 300-500 |
Experimental Protocols
Parallel Synthesis of a 2-Fluoropyridine Library via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the parallel synthesis of a library of 3-aryl-2-fluoropyridines in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of aryl/heteroaryl bromides (dissolved in a suitable solvent like dioxane or DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane or DMF)
-
96-well reaction blocks
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.2 equivalents) in the chosen solvent.
-
Prepare stock solutions of each aryl/heteroaryl bromide (1.0 equivalent) in the same solvent.
-
Prepare a stock solution of the palladium catalyst (e.g., 0.05 equivalents).
-
Prepare an aqueous stock solution of the base (e.g., 2.0 M).
-
-
Reaction Setup in 96-Well Plate:
-
Under an inert atmosphere, dispense the aryl/heteroaryl bromide stock solutions into the wells of the 96-well reaction block using an automated liquid handler.
-
Add the this compound stock solution to each well.
-
Add the palladium catalyst stock solution to each well.
-
Finally, add the aqueous base solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the 96-well plate with a cap mat.
-
Heat the reaction block to the desired temperature (typically 80-120 °C) with shaking for a specified time (4-16 hours).
-
Monitor the reaction progress of a few representative wells by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) to each well, sealing, and shaking.
-
Separate the organic layer. This can be done manually or with an automated liquid handler.
-
The crude products in the organic layer can be directly used for screening or purified by parallel flash chromatography or preparative HPLC.
-
High-Throughput Screening (HTS) Workflow for Kinase Inhibitors
This workflow outlines a typical HTS campaign to identify kinase inhibitors from the newly synthesized library.
1. Primary Screen:
-
Assay Principle: A biochemical assay measuring kinase activity, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo).
-
Procedure:
-
The synthesized compound library is screened at a single concentration (e.g., 10 µM) in a 384- or 1536-well plate format.
-
The kinase, substrate, and ATP are incubated with the test compounds.
-
The reaction is stopped, and the signal is read on a plate reader.
-
Compounds causing a significant reduction in signal (e.g., >50% inhibition) are considered "hits".
-
2. Hit Confirmation and Dose-Response:
-
Procedure:
-
"Hits" from the primary screen are re-tested in the same assay to confirm their activity.
-
Confirmed hits are then tested in a dose-response format (e.g., 10-point concentration curve) to determine their IC₅₀ values.
-
3. Orthogonal and Selectivity Screening:
-
Procedure:
-
Potent compounds are tested in an orthogonal assay (a different assay format measuring the same endpoint) to rule out assay artifacts.
-
The compounds are also screened against a panel of other kinases to assess their selectivity.
-
4. Hit-to-Lead Optimization:
-
Procedure:
-
Structure-activity relationships (SAR) are established from the screening data.
-
Promising compounds are further optimized through medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.
-
Conclusion
This compound stands out as a highly valuable and versatile building block for the generation of chemical screening libraries. Its utility in constructing compounds that target clinically relevant signaling pathways, such as the IRAK4 and p38 MAPK pathways, underscores its importance in modern drug discovery. The protocols and workflows presented in this guide provide a framework for the efficient synthesis and screening of libraries derived from this scaffold, paving the way for the discovery of novel and potent therapeutic agents.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is extensively used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in a vast array of biologically active molecules and approved drugs.[3][4][5]
5-Bromo-2-fluoropyridine-3-boronic acid is a valuable bifunctional reagent for the synthesis of complex heterocyclic structures. The presence of both a bromine atom and a boronic acid group on the same fluorinated pyridine scaffold offers opportunities for sequential, site-selective cross-coupling reactions. This application note focuses on the utilization of the boronic acid moiety in Suzuki coupling reactions with various aryl and heteroaryl halides. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in medicinal chemistry.[6][7]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex. This step regenerates the halide salt.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[8]
Microwave irradiation can significantly accelerate this process by providing efficient and uniform heating, often leading to reduced reaction times and improved yields.[8]
Suzuki-Miyaura Catalytic Cycle
Data Presentation: Representative Coupling Reactions
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of analogous 2-fluoropyridine-3-boronic acid with various aryl halides. These examples serve as a strong starting point for reaction optimization.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 / 15 min (µW) | ~85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) / Ligand (3) | KF | Dioxane | 110 / 12-24 h | ~70-80 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 100 / 8-12 h | ~80-90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 / 15 min (µW) | ~85-95 |
| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 100 / 8-12 h | ~75-85 |
Note: Yields are estimates based on reactions with the closely related 2-fluoropyridine-3-boronic acid and may vary depending on the specific substrate and reaction conditions.[8][9]
Experimental Protocols
The following protocols are provided as a general guide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Conventional Heating
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials and Reagents:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time and is ideal for rapid library synthesis.
Materials and Reagents:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[8]
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[8]
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[8]
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Work up and purify the product as described in steps 6-8 of Protocol 1.[8]
Mandatory Visualizations
Drug Discovery Workflow Incorporating Suzuki Coupling
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can be effective for challenging couplings. Additionally, varying the base and solvent system can have a significant impact on the reaction outcome.[10]
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group).[11] To minimize this side reaction, ensure anhydrous conditions are maintained and consider using milder bases like K₃PO₄ or KF. Alternatively, converting the boronic acid to a more stable pinacol ester may be beneficial.[11]
-
Competing Reactivity: Note that this compound possesses two reactive sites. The protocols provided are optimized for the reaction of the boronic acid. Selective reaction at the bromine position would require different conditions, typically involving the use of a different organoboron reagent as the coupling partner.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoropyridine-3-boronic acid. This versatile reaction is a cornerstone in modern medicinal chemistry for the synthesis of complex heteroaryl compounds, which are prominent motifs in a wide range of pharmaceutical agents. The strategic selection of the palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of 5-Bromo-2-fluoropyridine).
-
Transmetalation: The boronic acid is activated by a base to form a boronate species. This species then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]
The fluorine substituent on the pyridine ring can influence the electronic properties of the substrate and may impact the reaction kinetics. The pyridine nitrogen itself can coordinate to the palladium center, potentially affecting catalyst activity. Therefore, the use of appropriate ligands is often crucial to shield the metal center and promote the desired catalytic steps.[2]
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is a critical parameter for the successful Suzuki coupling of this compound. Below is a summary of commonly used catalyst systems and their general performance characteristics, extrapolated from reactions with similar bromopyridine substrates.[3][4]
| Catalyst System | Ligand | Typical Base | Solvent System | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF/H₂O | 80-100 | 12-24 | 75-95 | 3-5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80-120 | 2-18 | 80-98 | 2-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-110 | 2-12 | 85-99 | 1-3 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100-110 | 4-16 | 80-95 | 2-4 |
Yields are estimated based on analogous reactions and may require optimization for specific substrates.[2] Bulky and electron-rich phosphine ligands like SPhos and XPhos are often effective in promoting the coupling of challenging heteroaryl halides.[3][5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific coupling partner and scale of the reaction.
Protocol 1: General Procedure using Pd(dppf)Cl₂ under Conventional Heating
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial equipped with a stir bar, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Bipyridines using 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bipyridines are a pivotal class of heterocyclic compounds extensively utilized in medicinal chemistry, materials science, and catalysis. Their unique chelating properties and tunable electronic characteristics make them indispensable scaffolds in the design of novel pharmaceuticals, functional materials, and efficient catalysts.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of these valuable compounds, offering high tolerance to a wide array of functional groups and generally providing good to excellent yields.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of substituted bipyridines utilizing 5-Bromo-2-fluoropyridine-3-boronic acid as a key building block. The methodologies described herein are based on established Suzuki-Miyaura coupling principles and can be adapted for both conventional heating and microwave-assisted synthesis, offering flexibility for rapid library generation and process optimization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (in this context, a substituted aryl or heteroaryl halide) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the this compound forms a boronate species, which then transfers the bipyridine moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired substituted bipyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yields.
Protocol 1: Conventional Heating Synthesis
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed reaction vial, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted bipyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, often leading to improved yields and cleaner reaction profiles.[2]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in steps 8-12 of Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 3 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | tert-Amyl alcohol | 120 | 12 | 83 |
Note: Entry 3 describes a nickel-catalyzed variant, which is a common and effective alternative to palladium catalysis for this transformation.[5]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive catalyst- Inefficient transmetalation- Decomposition of boronic acid | - Use a fresh, high-quality catalyst and ligand.- Ensure an inert atmosphere.- Optimize the base; a weaker base may prevent decomposition.- Consider using a boronate ester for increased stability. |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Thoroughly degas all solvents and the reaction setup.- Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄). |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of water- High temperature- Strong base | - Use anhydrous conditions where possible.- Attempt the reaction at a lower temperature for a longer duration.- Use a milder base. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for the synthesis of substituted bipyridines from this compound. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can efficiently generate a diverse range of bipyridine derivatives for applications in drug discovery, materials science, and beyond. Both conventional heating and microwave-assisted protocols offer viable routes, with the latter providing significant advantages in terms of reaction speed and efficiency. The protocols and data presented in these application notes serve as a comprehensive guide for the successful synthesis and optimization of these important molecular scaffolds.
References
- 1. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 5-Bromo-2-fluoropyridine-3-boronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has become a major focus in drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including kinase inhibitors.[2] 5-Bromo-2-fluoropyridine-3-boronic acid is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 2-fluoropyridinyl moiety, which can impart favorable pharmacological properties to the final compound.[1] The fluorine atom on the pyridine ring can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for the target kinase.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent inhibitor of Activin receptor-like kinase 5 (ALK5), a key mediator in the Transforming Growth Factor-β (TGF-β) signaling pathway.
Therapeutic Target: Activin Receptor-Like Kinase 5 (ALK5)
Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β receptor 1 (TGFβ-R1), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in a multitude of cellular processes, and its aberrant signaling is implicated in various pathologies, including cancer and fibrosis. Upon ligand binding by TGF-β, ALK5 is phosphorylated by the type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Inhibition of ALK5 blocks this signaling cascade, making it an attractive therapeutic strategy.
Below is a diagram illustrating the ALK5 signaling pathway.
Caption: Simplified ALK5 Signaling Pathway and Point of Inhibition.
Featured Application: Synthesis of a Pyrazolylpyridine-Based ALK5 Inhibitor
This section details a proposed synthetic route for a potent ALK5 inhibitor, structurally analogous to the known inhibitor GW788388. The key step involves a Suzuki-Miyaura cross-coupling reaction utilizing this compound to construct the core pyrazolylpyridine scaffold.
Target Molecule and Biological Activity Data
The target molecule for this application note is a structural analog of GW788388. For the purpose of this note, we will refer to it as ALK5i-PyFluor . While the specific biological data for ALK5i-PyFluor is not available without experimental determination, the data for the closely related and well-characterized ALK5 inhibitor, GW788388, is presented below as a benchmark.
| Compound | Target Kinase | IC50 (nM) - Binding Assay | IC50 (nM) - Cellular Assay | Reference |
| GW788388 | ALK5 | 18 | 93 | [2][3][4] |
Experimental Protocols
General Workflow for the Synthesis of ALK5i-PyFluor
The proposed synthesis involves a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed Synthetic Workflow for ALK5i-PyFluor.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a suitable pyrazole derivative with this compound.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole derivative, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of complex heterocyclic scaffolds, such as the pyrazolylpyridine core of the potent ALK5 inhibitor class. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery to facilitate the development of novel kinase inhibitors.
References
Application of 5-Bromo-2-fluoropyridine-3-boronic Acid in OLED Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-fluoropyridine-3-boronic acid as a key building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic and structural properties stemming from the fluorinated pyridine core make this compound a promising candidate for developing high-performance OLEDs with enhanced efficiency and stability.
The strategic incorporation of fluorine atoms into organic molecules can significantly improve charge transport, enhance luminescence, and increase the operational lifetime of OLED devices.[1] this compound serves as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing the complex conjugated molecules that form the emissive and charge-transporting layers in OLEDs.[2][3]
Hypothetical Application: Synthesis of an Electron-Transporting Material (ETM)
Herein, we propose a hypothetical application of this compound in the synthesis of a novel electron-transporting material, designated as Py-Cz-Ph . This material is designed to exhibit excellent thermal stability and suitable electronic properties for efficient electron injection and transport in a phosphorescent OLED (PhOLED) device.
The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable carbazole-based aryl halide.
Data Presentation
The following table summarizes the hypothetical photophysical and thermal properties of the synthesized ETM, Py-Cz-Ph , along with its projected performance in a green PhOLED device.
| Parameter | Value |
| Photophysical Properties | |
| Photoluminescence (PL) Peak | 385 nm |
| Highest Occupied Molecular Orbital (HOMO) | -6.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV |
| Triplet Energy (ET) | 2.9 eV |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 135 °C |
| Decomposition Temperature (Td) | 410 °C |
| Hypothetical Green PhOLED Device Performance | |
| Maximum Current Efficiency | 45.5 cd/A |
| Maximum Power Efficiency | 38.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 18.5% |
| Maximum Luminance | > 15,000 cd/m² |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Experimental Protocols
Synthesis of Hypothetical Electron-Transporting Material (Py-Cz-Ph)
This protocol describes a general procedure for the synthesis of the hypothetical electron-transporting material Py-Cz-Ph via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
9-(4-bromophenyl)-9H-carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask, dissolve this compound (1.2 mmol) and 9-(4-bromophenyl)-9H-carbazole (1.0 mmol) in a mixture of toluene (30 mL) and ethanol (10 mL).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove any dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and an aqueous solution of K₂CO₃ (2 M, 5 mL).
-
Reaction: Heat the mixture to reflux at 90 °C under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, Py-Cz-Ph , is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Hypothetical Green PhOLED Device
This protocol outlines the fabrication of a multi-layer OLED device using the synthesized Py-Cz-Ph as the electron-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) host material (e.g., CBP)
-
Green phosphorescent dopant (e.g., Ir(ppy)₃)
-
Electron-transporting layer (ETL) material (Py-Cz-Ph )
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode in the following sequence by thermal evaporation:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: CBP doped with 8% Ir(ppy)₃ (20 nm)
-
ETL: Py-Cz-Ph (30 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect it from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies using a programmable sourcemeter and a spectroradiometer.
Visualizations
Caption: Synthesis Workflow for the Hypothetical ETM Py-Cz-Ph.
Caption: Layered Structure of the Hypothetical Green PhOLED.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1] Pyridine derivatives are of particular interest in drug discovery, with many approved drugs containing this heterocyclic core.[2] The incorporation of a fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa and metabolic stability, which is of significant interest in medicinal chemistry.[3]
5-Bromo-2-fluoropyridine-3-boronic acid is a valuable building block for the synthesis of novel substituted pyridines. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate Suzuki coupling reactions, significantly reducing reaction times from hours to minutes and often improving product yields.[3][4] This document provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, intended to serve as a guide for laboratory chemists.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (this compound) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1][3] Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, thereby increasing the rate of each step in the catalytic cycle.[3]
Experimental Protocols
This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[3]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water, ethanol/water, DMF/water)[3]
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.5 - 5 mol%), and the base (2.0 - 3.0 equivalents).[3]
-
Add the chosen degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[3]
-
Seal the vial with a cap and place it in the microwave reactor.[3]
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[3] The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.[3]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.[3]
-
Filter the mixture to remove the palladium catalyst and inorganic salts.[3]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyridine derivative.[3][5]
Data Presentation
The following tables summarize typical reaction conditions for microwave-assisted Suzuki coupling reactions of related pyridine derivatives. These can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst Screening for a Model Suzuki Coupling Reaction
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: Representative reaction of a halopyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), in 1,4-dioxane/H₂O (2:1, 6 mL) at 100 °C for 15 min under microwave irradiation.[4]
Table 2: Solvent System Screening
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 60 |
| Acetonitrile/H₂O (2:1) | 48 |
Reaction Conditions: Representative reaction of a halopyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), with Pd(PPh₃)₄ (0.5 mol%) at 100 °C for 15 min under microwave irradiation.[4]
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 62 |
| Cs₂CO₃ | 68 |
| K₃PO₄ | 70 |
Reaction Conditions: Representative reaction of a halopyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), in 1,4-dioxane/H₂O (2:1, 6 mL) with Pd(PPh₃)₄ (0.5 mol%) at 100 °C for 15 min under microwave irradiation.[4]
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Synthesis of Fluorinated Pharmaceutical Intermediates from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. Boronic acids are exceptionally versatile and stable building blocks in organic synthesis, renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This document provides detailed protocols and data for the synthesis of fluorinated pharmaceutical intermediates using boronic acids, focusing on two powerful cross-coupling methodologies: the Suzuki-Miyaura reaction and the Chan-Lam coupling.
Suzuki-Miyaura Coupling for Fluorinated Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1][2] This method is highly effective for synthesizing fluorinated biaryl compounds, which are common scaffolds in many drugs. The reaction is valued for its mild conditions and broad functional group tolerance.[2][3]
General Reaction Scheme

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of a fluorinated aryl boronic acid with an aryl halide.
Catalytic Cycle and Workflow
The workflow for a typical Suzuki-Miyaura coupling experiment involves careful setup, execution under inert atmosphere, and purification. The underlying catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Representative Data
The versatility of the Suzuki-Miyaura coupling is demonstrated by its effectiveness with a range of fluorinated substrates. The following table summarizes results for the coupling of various aryl bromides with 4-fluorophenylboronic acid.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4,4'-Difluorobiphenyl | >95 |
| 2 | 1-Bromo-3-fluorobenzene | 3,4'-Difluorobiphenyl | >95 |
| 3 | 1-Bromo-2-fluorobenzene | 2,4'-Difluorobiphenyl | >95 |
| 4 | 2-Bromo-5-fluorotoluene | 4'-Fluoro-4-methyl-2-biphenyl | >95 |
| 5 | 4-Bromobenzaldehyde | 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | 99 |
Table adapted from catalytic studies using palladium nanoparticles. Conditions may vary.[4][5]
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide and an aryl boronic acid.[1]
Materials:
-
Aryl Halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol)
-
Fluorinated Aryl Boronic Acid (e.g., 4-vinylphenylboronic acid, 1.1 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.1 mmol)
-
Base (e.g., Cesium Carbonate, 2.5 mmol)
-
Anhydrous Solvents (e.g., 1,4-Dioxane and Water)
-
Round-bottom pressure flask with stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom pressure flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated aryl boronic acid (1.1 mmol), and the base (2.5 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon) for 10-15 minutes.
-
Under the argon atmosphere, add the anhydrous solvents (e.g., 1,4-dioxane and water in a suitable ratio, such as 4:1 v/v).
-
Sparge the resulting mixture with a stream of argon for an additional 10 minutes to ensure the solution is thoroughly degassed.
-
Carefully add the palladium catalyst (0.1 mmol) to the mixture.
-
Purge with argon for a final 10 minutes, then seal the vessel securely with a screw cap.
-
Place the flask in a preheated oil bath at 100°C and allow the reaction mixture to stir overnight.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure fluorinated biaryl.
Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically aryl amines, ethers, and thioethers, from aryl boronic acids.[6][7] This reaction is particularly advantageous as it can often be conducted at room temperature and open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[7][8]
General Reaction Scheme

Figure 2. General scheme for the Chan-Lam C-N/C-O cross-coupling. X can be an oxygen or nitrogen atom.
Logical Relationship Diagram
The Chan-Lam reaction's scope is broad, accommodating a variety of N-H and O-H containing compounds. The choice of reactants and conditions dictates the final product.
Representative Data
The Chan-Lam coupling is effective for the N-arylation of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
| Entry | Boronic Acid | N-H Substrate | Product | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 1-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 91 |
| 2 | 4-Formylphenylboronic acid | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-((2-Oxo-4-(trifluoromethyl)pyrimidin-1(2H)-yl)benzaldehyde | 88 |
| 3 | 3-Hydroxyphenylboronic acid | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 1-(3-Hydroxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 70 |
| 4 | Phenylboronic acid | Pyrrole | 1-Phenyl-1H-pyrrole derivative | 93 |
Table adapted from studies on pyrimidinones and other heterocycles.[6][8]
Detailed Experimental Protocol
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a heterocycle with an aryl boronic acid.[8]
Materials:
-
N-H containing substrate (e.g., 4-(Trifluoromethyl)pyrimidin-2(1H)-one, 1.0 mmol)
-
Fluorinated Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid, 2.0 mmol)
-
Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol)
-
Base/Ligand (e.g., Pyridine or Triethylamine, 2.0-4.0 mmol)
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Molecular sieves (4 Å)
-
Open-air reaction vessel (e.g., round-bottom flask)
Procedure:
-
To a round-bottom flask, add the N-H substrate (1.0 mmol), the aryl boronic acid (2.0 mmol), and copper(II) acetate (2.0 mmol).
-
Add activated powdered molecular sieves (4 Å) to the flask to absorb water.
-
Add the solvent (e.g., DCM) followed by the base/ligand (e.g., pyridine, 4.0 mmol).
-
Equip the flask with a condenser or drying tube and stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (this may take 24-72 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the pure N-arylated product.
References
- 1. youtube.com [youtube.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. BJOC - Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones [beilstein-journals.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-fluoropyridine derivatives. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and functional materials.[1][2][3][4] The synthesis of substituted aminopyridines is of significant interest as these scaffolds are common in biologically active compounds.[1][5] These protocols outline the necessary reagents, reaction conditions, and purification methods for the successful amination of this class of substrates.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][6] This reaction has found broad applicability in academic and industrial research, particularly in drug discovery and development, due to its functional group tolerance and broad substrate scope.[1][4] The 5-bromo-2-fluoropyridine scaffold is a valuable starting material in medicinal chemistry, and the selective amination at the C5 position allows for the introduction of diverse amine functionalities while retaining the fluorine atom for potential further transformations or for its modulatory effects on physicochemical properties.
Reaction Principle
The Buchwald-Hartwig amination of 5-bromo-2-fluoropyridine derivatives proceeds via a palladium-catalyzed cycle. The reaction involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-fluoropyridine derivative to form a Pd(II) complex.[2]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired N-substituted 2-fluoro-5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction.[7]
Data Presentation: Reaction Parameters
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this transformation, based on established literature for similar couplings of heteroaryl halides.
Table 1: Typical Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-5 | Effective for coupling with heteroaryl halides and can be used with a variety of bases.[1] |
| Pd(OAc)₂ | BINAP | 1-5 | A common combination for a broad range of aryl and heteroaryl halides.[1] |
| Pd(OAc)₂ | dppf | 2-5 | Often used for amination of bromopyridines.[8] |
| Pd(OAc)₂ | RuPhos | 1-3 | An electron-rich, bulky ligand that can be effective for challenging couplings. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1-3 | A highly active catalyst system for a range of aminations. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) | Notes |
| NaOt-Bu | 1.2 - 2.0 | Toluene | 80 - 110 | A strong, non-nucleophilic base, widely used in Buchwald-Hartwig reactions.[1][8] |
| K₃PO₄ | 1.5 - 3.0 | Dioxane | 100 - 120 | A milder base, suitable for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | 1.5 - 3.0 | Toluene or Dioxane | 100 - 120 | Another effective inorganic base. |
| LiHMDS | 1.2 - 2.0 | THF or Toluene | Room Temp - 80 | Can be used for couplings at lower temperatures. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridine
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of a 5-bromo-2-fluoropyridine derivative with a primary or secondary amine.
Materials:
-
5-Bromo-2-fluoropyridine derivative (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[9]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, the 5-bromo-2-fluoropyridine derivative, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.[3]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up:
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Protocol for Amination with Volatile Amines
For reactions involving volatile amines (e.g., dimethylamine, ammonia), a sealed tube is recommended to prevent the escape of the amine.
Procedure:
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 5-bromo-2-fluoropyridine derivative, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the solution of the volatile amine (e.g., 2.0 M solution in THF).
-
Sealing and Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature with vigorous stirring.[2]
-
Work-up and Purification: After cooling to room temperature, carefully open the reaction tube in a well-ventilated fume hood. Proceed with the work-up and purification as described in the general protocol.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-fluoropyridine-3-boronic acid with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, is a cornerstone of modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its extensive use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
Pyridine scaffolds are privileged structures in medicinal chemistry, and their functionalization is of great interest. The title compound, 5-Bromo-2-fluoropyridine-3-boronic acid, presents a unique challenge for selective Sonogashira coupling due to the presence of two reactive sites: the C-Br bond, suitable for Sonogashira coupling, and the C-B(OH)₂ bond, which can participate in Suzuki coupling. To achieve chemoselective alkynylation at the 5-position, a protection strategy for the boronic acid group is highly recommended to prevent competing Suzuki cross-coupling reactions. This document provides a detailed protocol for a two-step approach: (1) protection of the boronic acid as a pinacol ester, followed by (2) Sonogashira coupling with terminal alkynes. A final deprotection step to regenerate the boronic acid is also described.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (in this case, the protected 5-bromo-2-fluoropyridine derivative) to form a Pd(II)-aryl complex.[2]
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[2]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-fluoropyridine product and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes the expected yields for the Sonogashira coupling of 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with various terminal alkynes. The data is based on reported yields for the structurally similar 6-bromo-3-fluoro-2-cyanopyridine, and as such, represents expected outcomes rather than experimentally verified results for the boronic ester substrate.[3]
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | 2-Fluoro-5-(phenylethynyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | ~90 |
| 2 | 1-Ethynyl-4-methylbenzene | 2-Fluoro-5-((4-methylphenyl)ethynyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | ~85 |
| 3 | 1-Ethynyl-4-methoxybenzene | 2-Fluoro-5-((4-methoxyphenyl)ethynyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | ~93 |
| 4 | Prop-2-yn-1-ol | 3-(2-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | ~90 |
| 5 | But-3-yn-1-ol | 4-(2-Fluoro-5-(4-hydroxybut-1-yn-1-yl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | ~90 |
Experimental Protocols
Protocol 1: Protection of this compound as a Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or Dioxane
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add anhydrous toluene or dioxane to the flask.
-
If using a Dean-Stark apparatus, assemble it with the flask and a condenser.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS (consumption of the starting boronic acid).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with Terminal Alkynes
This protocol is adapted from a procedure for a structurally similar substrate.[3]
Materials:
-
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(PPh₃)₄, and CuI under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature for 16 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine product.
Protocol 3: Deprotection of the Pinacol Ester to Regenerate the Boronic Acid
Materials:
-
5-Alkynyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)
-
Aqueous solution of a mild acid (e.g., 1 M HCl) or a transesterification agent (e.g., phenylboronic acid)
-
Organic solvent (e.g., diethyl ether, acetone)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 5-alkynyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in a suitable organic solvent.
-
Add the aqueous acid or transesterification agent to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous work-up. If using acid, neutralize with a mild base.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired 5-alkynyl-2-fluoropyridine-3-boronic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 5-bromo-2-fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a powerful tool in modern organic synthesis for the olefination of aryl halides. This document provides detailed application notes and protocols for the Heck reaction specifically involving 5-bromo-2-fluoropyridines. The products of this reaction, 5-alkenyl-2-fluoropyridines, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to the unique electronic properties imparted by the fluorine atom and the synthetic versatility of the vinyl group.
The presence of the fluorine atom at the 2-position of the pyridine ring can influence the reactivity of the C-Br bond at the 5-position. These protocols offer a starting point for the successful execution and optimization of the Heck reaction with this specific substrate.
Data Presentation: Summary of Heck Reaction Conditions
The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the Heck reaction of bromopyridine derivatives, which can be adapted for 5-bromo-2-fluoropyridine.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | High (expected) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 (for similar aryl bromides)[1] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High (general conditions)[1] |
| 4 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 (for similar aryl bromides)[1] |
| 5 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good (for aryl halides)[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of 5-bromo-2-fluoropyridine with a generic alkene (e.g., styrene or an acrylate). This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[2]
Materials:
-
5-bromo-2-fluoropyridine
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02-0.03 mmol, 2-3 mol%), and the phosphine ligand (0.04-0.06 mmol, 4-6 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe.
-
Add the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv) via syringe.
-
Add the alkene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
If using conventional heating, place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.
-
If using microwave irradiation, place the sealed vial in the microwave reactor and heat to the desired temperature (e.g., 150 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours for conventional heating or 15-30 minutes for microwave heating).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkenyl-2-fluoropyridine.
-
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction of 5-bromo-2-fluoropyridinedot
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Bromo-2-fluoropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1][2] Among the myriad of synthetic building blocks, 5-Bromo-2-fluoropyridine-3-boronic acid has emerged as a particularly valuable reagent. Its unique trifunctional nature—a pyridine core, a fluorine substituent, a bromine atom, and a boronic acid moiety—offers a versatile platform for the construction of complex molecular architectures through various cross-coupling reactions.[3][4][5]
The fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the bromine atom and the boronic acid group provide two distinct handles for sequential or differential functionalization, most notably through the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.[7]
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on the Suzuki-Miyaura coupling. Detailed experimental protocols for both conventional and microwave-assisted synthesis are presented, along with representative quantitative data to guide reaction optimization.
Applications in Drug Discovery
The pyridyl-aryl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of therapeutic areas. The introduction of a fluorine atom, as in the derivatives of this compound, can impart favorable pharmacokinetic and pharmacodynamic properties. While specific signaling pathway modulation is dependent on the nature of the coupled aryl or heteroaryl moiety, compounds derived from this building block are of significant interest in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ability to generate a library of diverse aryl-substituted pyridines allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Antiviral and Antimicrobial Agents: Heterocyclic compounds are a rich source of antiviral and antimicrobial agents. The unique electronic properties conferred by the fluorine and bromine atoms can lead to novel interactions with viral or bacterial targets.[8][9][10]
-
Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring and its substituents can be fine-tuned to optimize blood-brain barrier penetration, making these compounds attractive for the development of drugs targeting CNS disorders.
The versatility of this compound allows for the rapid generation of compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a pyridine boronic acid with various aryl halides. While these examples utilize a closely related pyridine boronic acid, they serve as a strong predictive model for the reactivity and expected outcomes with this compound.
| Aryl Halide Partner | Product Structure (Illustrative) | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) & Time | Expected Yield (%) |
| 4-Bromoanisole | 5-Bromo-2-fluoro-3-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave, 15 min) | > 90[11] |
| 1-Bromo-4-(trifluoromethyl)benzene | 5-Bromo-3-(4-(trifluoromethyl)phenyl)-2-fluoropyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave, 15 min) | 85-95[11] |
| 3-Bromobenzonitrile | 3-(5-Bromo-2-fluoropyridin-3-yl)benzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave, 15 min) | 80-90[11] |
| 2-Bromonaphthalene | 5-Bromo-2-fluoro-3-(naphthalen-2-yl)pyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave, 15 min) | > 90[11] |
| 4-Chlorotoluene | 5-Bromo-2-fluoro-3-(p-tolyl)pyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (Microwave, 15 min) | 60-75[11] |
| Phenylboronic acid | 5-Bromo-3-phenyl-2-fluoropyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 (Conventional, 18 h) | Moderate to Good[12] |
Note: Yields are representative and may vary depending on the specific substrate, reaction scale, and optimization of conditions.
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 85-95°C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the rapid synthesis of novel heterocyclic compounds using microwave irradiation.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (bromide, iodide, or activated chloride) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial (appropriate size)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.[11]
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 mixture) to the vial.[11]
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (usually 10-30 minutes).[11]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Open the vial and dilute the reaction mixture with ethyl acetate.
-
Filtration: Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-aryl-5-bromopyridine derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes: 5-Bromo-2-fluoropyridine-3-boronic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-2-fluoropyridine-3-boronic acid as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of advanced fungicides. The unique structural features of this building block, combining a pyridine core with bromine and fluorine substituents, offer significant advantages in the design of potent and effective crop protection agents.
Introduction
Pyridine-based compounds are a cornerstone in the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. The introduction of a boronic acid moiety at the 3-position and halogen atoms at the 2- and 5-positions of the pyridine ring, as in this compound, creates a highly versatile building block. This trifunctionalized scaffold allows for precise and varied chemical modifications, primarily through Suzuki-Miyaura cross-coupling reactions, to generate libraries of novel agrochemical candidates. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final compound, while the bromine atom provides an additional site for further chemical elaboration.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A primary application of this compound is in the synthesis of pyridine carboxamide fungicides. This class of compounds is known to target and inhibit the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi. Inhibition of SDH disrupts the fungus's energy production, leading to its death. SDHI fungicides are a rapidly growing class of agrochemicals due to their broad-spectrum activity and high efficacy.
Representative Data
The following tables summarize representative quantitative data for pyridine carboxamide fungicides, demonstrating their efficacy. While not exclusively derived from this compound, these values are indicative of the potential of fungicides synthesized using this building block.
Table 1: In Vitro Fungicidal Activity of a Representative Pyridine Carboxamide Fungicide
| Fungal Species | Common Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.85 |
| Sclerotinia sclerotiorum | White Mold | 0.73[1] |
| Rhizoctonia solani | Sheath Blight | 1.64[2] |
| Fusarium graminearum | Fusarium Head Blight | 2.53[2] |
| Magnaporthe oryzae | Rice Blast | 2.84[2] |
Table 2: In Vivo Efficacy of a Representative Pyridine Carboxamide Fungicide against Tomato Gray Mold (Botrytis cinerea)
| Concentration (mg/L) | Protective Efficacy (%) | Curative Efficacy (%) |
| 200 | 53.9 | 45.2 |
| 100 | 49.0 | 38.7 |
| 50 | 27.1 | 25.4 |
Table 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (mg/L) |
| Representative Pyridine Carboxamide | B. cinerea SDH | 5.6 |
| Thifluzamide (Commercial SDHI) | B. cinerea SDH | 7.61 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a novel pyridine carboxamide fungicide using a Suzuki-Miyaura coupling reaction with a fluorinated pyridine boronic acid, representative of the utility of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the key step of coupling the pyridine building block with an appropriate aromatic partner.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., Methyl 2-bromo-5-aminobenzoate) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.5 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling
This protocol describes the formation of the final pyridine carboxamide fungicide.
Materials:
-
Product from Protocol 1 (e.g., Methyl 5-amino-2-(5-bromo-2-fluoropyridin-3-yl)benzoate) (1.0 eq)
-
Acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.1 eq)
-
Base (e.g., Pyridine or Triethylamine) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the amine from the previous step in the anhydrous solvent under an inert atmosphere and cool to 0 °C.
-
Add the base to the solution.
-
Slowly add a solution of the acid chloride in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization or flash column chromatography.
Visualizations
Synthetic Workflow
References
Application Notes and Protocols for C-C Bond Formation with Fluoropyridines via Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluoropyridines are privileged structural motifs in medicinal chemistry, as the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.[1][2] Consequently, the development of robust and versatile methods for the carbon-carbon (C-C) bond functionalization of fluoropyridine scaffolds is of paramount importance in drug discovery and development. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, enabling the efficient construction of complex molecular architectures from readily available starting materials.[3]
This document provides an overview of common cross-coupling strategies for C-C bond formation with fluoropyridines, with a focus on the widely utilized Suzuki-Miyaura coupling. Detailed experimental protocols, comparative data, and workflow visualizations are presented to guide researchers in the practical application of these methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate.[2][4] It is one of the most widely used methods for constructing biaryl and heteroaryl C-C bonds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[4]
The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the fluoropyridine halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.[1][4]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
Microwave-assisted synthesis has become a powerful technique to accelerate Suzuki coupling reactions, often leading to reduced reaction times and improved yields.[1]
| Entry | Fluoropyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 min | High |
| 2 | 2-Ethyl-4-fluoropyridine | Aryl/Heteroaryl Boronic Acids | Pd Catalyst | Base | Solvent | Varies | Varies | Varies |
| 3 | 2-Fluoropyridine-3-boronic acid | (Hetero)aryl Halides | Pd Catalyst | Base | 1,4-Dioxane | 110 | 12-24 h | Good |
Note: This table summarizes typical conditions. Yields are highly substrate-dependent. Data sourced from references[1][2][4].
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole[1]
This protocol details the rapid synthesis of 2-(4-methoxyphenyl)-3-fluoropyridine using microwave irradiation.
Materials:
-
2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol, 1.2 equiv)
-
4-Bromoanisole (75 µL, 0.5 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave synthesis vial with a stir bar
Procedure:
-
Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in the 10 mL microwave vial containing a stir bar.[1]
-
Add 4 mL of 1,4-dioxane and 1 mL of water to the vial.
-
Seal the vial securely with a cap and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at 120 °C for 15 minutes.[1]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[1]
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.[1]
Other C-C Cross-Coupling Reactions
While Suzuki coupling is prevalent, other methods are also valuable for the functionalization of fluoropyridines.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is the most common method for synthesizing alkynyl-substituted (hetero)arenes.
General Reaction: Aryl(F-Py)-X + H-C≡C-R --(Pd/Cu catalyst, Base)--> Aryl(F-Py)-C≡C-R
A two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes, starting with a Sonogashira cross-coupling of bromo-fluorocyanopyridines with various terminal alkynes.[5]
Representative Protocol for Sonogashira Coupling[5]:
-
To a degassed solution of 6-bromo-3-fluoropicolinonitrile (1.1 equiv) in a THF/Et₃N (2:1) mixture, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Following work-up and purification, the desired alkynylfluorocyanopyridine is obtained.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6][7] It is known for its high reactivity and functional group tolerance. Pyridyl zinc halides can be coupled efficiently with various halogen-substituted heterocycles.[8]
Photoredox-Mediated Coupling
Visible-light photoredox catalysis offers a modern approach for C-C bond formation under mild conditions. A method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation.[3]
Caption: Logical relationships between different C-C cross-coupling reactions.
Conclusion
The C-C functionalization of fluoropyridines is a critical task in modern synthetic and medicinal chemistry. The Suzuki-Miyaura coupling stands out as a highly versatile and robust method, especially when accelerated by microwave irradiation. Additionally, Sonogashira, Negishi, and emerging photoredox-catalyzed reactions provide complementary strategies for accessing a diverse range of fluoropyridine-containing compounds. The protocols and data presented herein serve as a practical guide for researchers to select and implement the appropriate cross-coupling strategy for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negishi coupling: an easy progress for C–C bond construction in total synthesis | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Bromo-2-fluoropyridine-3-boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-fluoropyridine-3-boronic acid. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help overcome common issues associated with this specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound and provides actionable solutions.
Q1: Why am I consistently getting low to no yield in my Suzuki coupling reaction?
A1: Low yields with this substrate are typically due to two primary challenges inherent to its structure:
-
Catalyst Inhibition (Poisoning): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[1][2] This binding occupies the catalyst's active sites, inhibiting its ability to participate in the catalytic cycle and leading to low reactivity.[1][2]
-
Protodeboronation: Heteroaryl boronic acids, especially nitrogen-containing ones like your substrate, are highly susceptible to an undesired side reaction called protodeboronation.[1] In this process, the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying the boronic acid before it can couple.[1][3] This is often accelerated by the presence of water and base.[1]
Q2: How can I prevent or minimize the protodeboronation of my boronic acid?
A2: Minimizing the decomposition of the boronic acid is critical for improving your yield. Consider the following strategies:
-
Use a More Stable Boronic Acid Surrogate: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][2] These derivatives are generally more resistant to premature decomposition.[2]
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using thoroughly dried and degassed anhydrous solvents is highly recommended.[1][2]
-
Optimize the Base: Use a weaker or non-nucleophilic base. While strong bases are needed for the reaction, highly aqueous basic conditions can accelerate boronic acid degradation.[4] Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5][6]
Q3: My reaction stalls or proceeds very slowly. What is the best catalyst and ligand combination?
A3: The choice of catalyst and ligand is crucial for activating the coupling partners, especially with a challenging substrate.
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient due to catalyst inhibition.[5] Modern systems using bulky, electron-rich phosphine ligands (often called Buchwald ligands) are highly effective.[5][7] These ligands, such as SPhos, XPhos, and RuPhos, help shield the palladium center, preventing pyridine coordination, and facilitate the challenging oxidative addition step.[2][5]
-
Increase Catalyst Loading: If you suspect catalyst deactivation is the primary issue, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the problem.[5]
Q4: I'm observing significant homocoupling of my boronic acid. How can this be prevented?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1][5]
-
Ensure Rigorous Degassing: The active Pd(0) catalyst is sensitive to oxidation.[5] It is essential to thoroughly degas all solvents and the reaction mixture before heating. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.[5][8] Running the entire reaction under a positive pressure of an inert gas is mandatory.[4]
Q5: Could microwave heating improve my reaction outcome?
A5: Yes, microwave-assisted synthesis is a powerful tool for optimizing Suzuki couplings. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[9] This rapid heating can lead to higher yields and cleaner reaction profiles by outcompeting slower decomposition pathways like protodeboronation.[9][10]
Troubleshooting Summary
The table below summarizes the common problems and recommended solutions for quick reference.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Catalyst inhibition by pyridine nitrogen.[1][2] 2. Protodeboronation of boronic acid.[1] | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2][5] 2. Use a more stable boronic ester or trifluoroborate.[1][2] Employ anhydrous conditions.[1] |
| Reaction Stalls | 1. Ineffective catalyst system. 2. Insufficient reaction temperature. | 1. Screen modern palladium pre-catalysts with Buchwald ligands.[7] 2. Increase temperature to 80-120 °C or consider microwave heating.[5][9] |
| Homocoupling Side Product | Presence of oxygen deactivating the catalyst.[1][5] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[5][8] |
| Multiple Unidentified Byproducts | 1. Boronic acid decomposition. 2. Base-induced side reactions. | 1. Implement strategies to prevent protodeboronation.[1] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).[11][12] |
Visualized Guides and Workflows
Troubleshooting Low Yield
This decision-making workflow provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki couplings.
The Suzuki-Miyaura Catalytic Cycle and Key Challenges
Understanding the catalytic cycle helps pinpoint where the reaction may be failing with this specific substrate.
Caption: The Suzuki cycle with key failure points for pyridine boronic acids highlighted.
Optimized Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may still be required for your specific coupling partner.
Protocol 1: Optimized Suzuki Coupling with Conventional Heating
This protocol incorporates best practices for challenging substrates, including the use of a modern catalyst system.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst/Ligand System (e.g., SPhos Pd G3 Precatalyst, 2-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 ratio)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Preparation: Add the aryl halide (1.0 equiv.), boronic acid pinacol ester (1.2 equiv.), K₃PO₄ (3.0 equiv.), and the palladium precatalyst (e.g., 3 mol%) to a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane, followed by the degassed water, via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting aryl halide.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This method is ideal for rapid optimization and can significantly improve yields by minimizing reaction time.[9][10]
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)[9]
Procedure:
-
Preparation: In a 10 mL microwave reaction vial, combine the this compound (1.2 equiv.), aryl halide (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv.).[9]
-
Solvent Addition: Add the 1,4-dioxane (e.g., 4 mL) and water (e.g., 1 mL).[9]
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120-150 °C for 10-20 minutes.[9][10]
-
Cooling & Work-up: After the reaction, allow the vial to cool to room temperature. Follow the work-up, extraction, and purification steps as described in Protocol 1 (steps 6-10).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling of Pyridine Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Suzuki-Miyaura coupling of pyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using pyridine boronic acids in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond, leading to the formation of a simple pyridine byproduct and reducing the yield of the desired product.[1] Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct, which can complicate purification.[2] Additionally, catalyst inhibition or deactivation due to the coordination of the pyridine nitrogen to the palladium catalyst is a significant challenge, often referred to as the "2-pyridyl problem".[2][3]
Q2: Why is 2-pyridine boronic acid particularly prone to protodeboronation?
A2: 2-Pyridine boronic acid is notoriously unstable and susceptible to protodeboronation.[1][4] Unlike many other arylboronic acids that decompose faster at high pH, 2-pyridine boronic acid can form a highly reactive zwitterionic intermediate under neutral pH conditions.[1][5] This zwitterion undergoes rapid, unimolecular fragmentation of the C-B bond.[1][5] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterionic species, thereby slowing the rate of protodeboronation.[1][5]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of more stable boronic acid derivatives: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and organotrifluoroborates are more stable alternatives to boronic acids and can suppress protodeboronation.[1][2][5] MIDA boronates are particularly stable and can be used in "slow release" strategies, which maintain a low concentration of the unstable boronic acid during the reaction.[1][5]
-
Control of pH: Since 2-pyridine boronic acids are most reactive towards protodeboronation at neutral pH, adjusting the pH with either acid or base can reduce the rate of this side reaction.[1][5]
-
Reaction Conditions: Using milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to minimize protodeboronation.[6]
-
Solvent Choice: Employing anhydrous solvents can reduce the risk of protodeboronation by removing the primary proton source.[6][7]
Q4: What causes homocoupling and how can it be prevented?
A4: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[8]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).[8]
To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[2][8] The use of a mild reducing agent, such as potassium formate, can also help to suppress this side reaction.[9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Protodeboronation of Pyridine Boronic Acid | Switch to a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[2] Optimize the base and consider using anhydrous conditions.[6] |
| Catalyst Deactivation/Inhibition (The "2-Pyridyl Problem") | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.[2][3] Consider using a higher catalyst loading.[6] |
| Inefficient Transmetalation | The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or weaker bases like potassium fluoride (KF) can be effective depending on the substrates.[6] Using more reactive boronic acid derivatives can also improve transmetalation efficiency.[6] |
| Poor Reactivity of Aryl Halide | If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[2] Employ a more active catalyst system, such as one with a bulky, electron-rich ligand.[2] |
Issue 2: Presence of Significant Impurities
| Impurity Observed | Potential Cause | Suggested Solution |
| Protodeboronated Pyridine | Facile cleavage of the C-B bond. | See Q3 for strategies to minimize protodeboronation. |
| Homocoupled Bipyridine | Oxygen- or Pd(II)-mediated self-coupling of the boronic acid. | See Q4 for prevention strategies, primarily rigorous exclusion of oxygen.[8] |
| Phenylated Impurities (from phosphine ligands) | Aryl group transfer from the phosphine ligand to the palladium center. | Use trialkylphosphine ligands or ligands with less transferable aryl groups (e.g., P(o-Tolyl)₃).[10] Optimize reaction conditions to favor the desired cross-coupling over ligand-derived impurity formation.[10] |
Data Presentation
Table 1: Comparison of Boronic Acid Derivatives for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Pyridylboronic acid | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / P(t-Bu)₂Me | K₃PO₄ | Dioxane | 100 | <5 |
| 2-Pyridylboronic acid pinacol ester | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / P(t-Bu)₂Me | K₃PO₄ | Dioxane | 100 | 20 |
| Lithium triisopropyl 2-pyridylboronate | 4-bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 74 |
| Lithium triisopropyl 2-pyridylboronate | 4-chloroanisole | Pd₂(dba)₃ / Ligand 2** | KF | Dioxane | 100 | 78 |
| Ligand 1 is a phosphine oxide ligand. | ||||||
| **Ligand 2 is a dialkylphosphine chloride ligand. | ||||||
| (Data synthesized from multiple sources for comparative purposes)[4] |
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (est.) |
| (Data is illustrative and compiled from typical conditions reported in the literature)[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Pyridine-3-boronic Acid
This protocol is a representative example and may require optimization for specific substrates.[2]
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Minimizing Protodeboronation using a Pyridine-MIDA Boronate
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.[7]
-
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Degassed, anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pyridine-MIDA boronate, and K₃PO₄.
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography.
-
Visualizations
Caption: Key side reactions in the Suzuki-Miyaura coupling of pyridine boronic acids.
Caption: A troubleshooting workflow for Suzuki-Miyaura coupling of pyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Preventing protodeboronation of 5-Bromo-2-fluoropyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 5-Bromo-2-fluoropyridine-3-boronic acid during their experiments.
Troubleshooting Guide
Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of 5-Bromo-2-fluoropyridine Byproduct
Symptoms:
-
Diminished yield of the desired coupled product.
-
Identification of 5-bromo-2-fluoropyridine in the reaction mixture via GC-MS or LC-MS analysis.
Root Cause:
This issue is likely due to the protodeboronation of this compound, a common side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond. This process is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.
Solutions:
A systematic approach to optimizing the reaction conditions can significantly mitigate protodeboronation. The following decision workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting and minimizing protodeboronation.
Detailed Recommendations:
-
Modification of Reaction Parameters:
-
Base Selection: Strong bases can accelerate protodeboronation. Switching to milder bases is often effective.
-
Temperature Reduction: Higher temperatures increase the rate of protodeboronation. If the catalyst system is sufficiently active, lowering the reaction temperature can favor the desired coupling reaction.
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura coupling, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents or a carefully optimized amount of water is recommended.
-
-
Conversion to a More Stable Boron Reagent:
-
Pinacol Ester: Converting the boronic acid to its pinacol ester derivative significantly enhances stability.
-
MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and provide a slow, controlled release of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.
-
The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling of a related heteroaryl bromide, providing a starting point for optimization.
| Base | Solvent System | Temperature (°C) | Yield (%) |
| Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |
| Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |
| NaF | Dioxane/H₂O (4:1) | 100 | 25 |
| KF | Dioxane/H₂O (4:1) | 100 | 45 |
| CsF | Dioxane/H₂O (4:1) | 100 | 65 |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 55 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 52 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 62 |
Data adapted from a study on a similar heterocyclic system and is intended to guide base selection.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction in which the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] For this compound, this results in the formation of 5-Bromo-2-fluoropyridine, consuming the starting material and reducing the yield of the desired cross-coupled product. Heteroaromatic boronic acids, especially those with electron-withdrawing groups like fluorine and the nitrogen atom in the pyridine ring, are particularly susceptible to this decomposition pathway.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-8°C).[2] It is crucial to minimize exposure to moisture and air, as these can accelerate degradation.[2]
Q3: What are the advantages of using a pinacol or MIDA ester instead of the free boronic acid?
A3: Pinacol and MIDA esters are significantly more stable than the corresponding boronic acid. This increased stability prevents premature decomposition during storage and under the reaction conditions of the Suzuki-Miyaura coupling.[3] MIDA boronates offer the additional advantage of a "slow-release" mechanism, where the active boronic acid is generated in situ at a controlled rate, thus minimizing its concentration and the likelihood of protodeboronation.[4][5]
The general stability trend is as follows:
Caption: General trend of increasing stability from boronic acid to its ester derivatives.
Q4: Can the choice of palladium catalyst and ligand affect the extent of protodeboronation?
A4: Yes, the catalyst system plays a crucial role. A highly active and efficient catalyst can promote a rapid cross-coupling reaction, which can outcompete the slower protodeboronation side reaction.[6] For challenging substrates like this compound, using modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial as they can facilitate the coupling at lower temperatures.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol is a general method for the esterification of boronic acids.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Heteroaryl MIDA boronate
This protocol is adapted from a general method for the synthesis of 2-heterocyclic MIDA boronates and may require optimization for this compound.[8][9]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMSO
-
Anhydrous toluene
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of anhydrous toluene and anhydrous DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, the reaction can be heated in the presence of activated molecular sieves.
-
Monitor the reaction for the disappearance of the starting boronic acid by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can often be precipitated by the addition of a non-polar solvent or purified by column chromatography on silica gel.
Protocol 3: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester or MIDA boronate (1.2-1.5 equiv)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic ester, and the mild base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the lowest effective temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates the key steps in an optimized Suzuki-Miyaura coupling workflow.
Caption: A streamlined workflow for performing Suzuki-Miyaura coupling while minimizing protodeboronation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Bases for Suzuki Coupling with Fluoropyridine Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving fluoropyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of fluoropyridine boronic acids?
In the Suzuki-Miyaura coupling, the base's main function is to activate the boronic acid for the crucial transmetalation step.[1] The base facilitates the conversion of the neutral boronic acid to a more nucleophilic boronate anion (R-B(OH)₃⁻), which then readily transfers its organic group to the palladium catalyst.[1] The choice of base can significantly impact reaction rates and overall yields.[1]
Q2: Which bases are commonly used for Suzuki coupling with fluoropyridine boronic acids, and how do I choose the right one?
A variety of inorganic bases are frequently employed, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF).[1] The selection depends on factors like the specific substrates, solvent system, and the desired reaction kinetics. Weaker bases such as K₃PO₄ or K₂CO₃ are often preferred to minimize side reactions like protodeboronation, which is a common issue with heteroaryl boronic acids.[2][3] Stronger bases like NaOH and KOH can lead to the hydrolysis of sensitive functional groups.[4]
Q3: What is protodeboronation and how can I minimize it when working with fluoropyridine boronic acids?
Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding deborylated pyridine.[2] This is a common issue with heteroaryl boronic acids, especially those containing nitrogen.[2]
To minimize protodeboronation, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt, can increase stability and resistance to premature decomposition.[2]
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[2]
-
Optimize the Base: The strength and concentration of the base can influence the rate of protodeboronation.[2] Milder bases are often a better choice.[2]
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates can keep the concentration of the free, unstable boronic acid low, favoring the desired cross-coupling.[2]
Q4: Can the fluorine atom on the pyridine ring interfere with the Suzuki coupling reaction?
The electron-withdrawing nature of the fluorine atom can affect the electronic properties of the pyridine ring, which may influence its coordination to the palladium center and its overall reactivity.[2] While not typically reported as a primary cause of reaction failure, it is a factor to consider during the optimization of reaction conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Yield | Protodeboronation of the Boronic Acid: The primary side reaction leading to the loss of the nucleophilic partner.[2] | Implement strategies to minimize protodeboronation: use boronic esters, ensure anhydrous conditions, and optimize the base (weaker bases are often better).[2] |
| Poor Solubility of Reagents: The base or other reagents may not be sufficiently soluble in the chosen solvent.[2] | For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate.[2] However, be cautious as this may increase the risk of protodeboronation.[2] | |
| Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently.[2] | Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[2] Ensure thorough degassing of solvents to prevent catalyst oxidation.[2] | |
| Formation of Homocoupled Boronic Acid Product | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] | Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with an inert gas for an extended period).[2] |
| Incomplete Reaction | Insufficient Base: The base may be fully consumed before the reaction is complete.[2] | Ensure at least 2-3 equivalents of base are used relative to the limiting reagent.[2] |
Data Presentation: Base and Solvent Screening
The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura couplings. While the data is for a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid, these results provide a valuable starting point for optimizing reactions with fluoropyridine boronic acids.[1]
Table 1: Base Optimization for the Synthesis of 2-(Thiophen-2-yl)pyridine [4]
| Entry | Base | Yield (%) - dry dioxane | Yield (%) - "wet" dioxane | Yield (%) - dioxane/water 4:1 |
| 1 | Li₃PO₄ | 0 | 4 | 19 |
| 2 | Na₃PO₄ | 39 | 41 | 75 |
| 3 | K₃PO₄ | 51 | 17 | 11 |
| 4 | NaF | 14 | 4 | 37 |
| 5 | KF | 51 | 24 | 54 |
| 6 | KHF₂ | 76 | 25 | 26 |
| 7 | CsF | 69 | 8 | 58 |
| 8 | NBu₄F | ND | 12 | 14 |
| 9 | Li₂CO₃ | 0 | 4 | 54 |
| 10 | Na₂CO₃ | 33 | 7 | 35 |
| 11 | K₂CO₃ | 26 | 19 | 25 |
| 12 | Cs₂CO₃ | 15 | 9 | 10 |
| 13 | NaOH | NP | 36 | 5 |
| 14 | KOH | NP | 7 | 18 |
| 15 | Et₃N | 4 | 9 | 9 |
| 16 | Pyridine | 0 | 4 | 10 |
| 17 | DBU | NP | 6 | 8 |
| 18 | None | - | - | 10 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), and solvent mixture (1 mL). "dry" dioxane was degassed and dried over molecular sieves. "wet" dioxane was used as purchased. Yields are the average of two runs. NP = not performed.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Fluoropyridine-3-boronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 2-fluoropyridine-3-boronic acid, and the chosen base.[1]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[1][5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Protocol for Suzuki-Miyaura Coupling Using a Fluoropyridine Boronic Acid Pinacol Ester
This protocol is adapted for unstable heteroaryl boronic acids by using the more stable pinacol ester derivative.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Fluoropyridine-3-boronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-fluoropyridine-3-boronic acid pinacol ester, and potassium phosphate.[2]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst followed by the anhydrous, degassed solvent.[2]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[2]
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from the general protocol above.[2]
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-fluoropyridine-3-boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoropyridine-3-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The primary challenges are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[1] Homocoupling is the dimerization of the boronic acid.[1] Both of these side reactions consume the starting material and reduce the yield of the desired product.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to its deactivation.[1]
Q2: How can I minimize protodeboronation?
A2: Protodeboronation is a common issue with heteroaryl boronic acids, especially those with a nitrogen atom at the 2-position.[1][2] Several factors can contribute to this side reaction, including the pH of the reaction, the presence of water, and high temperatures.[1] To minimize protodeboronation, consider the following strategies:
-
Use a boronate ester: Converting the boronic acid to a more stable form, such as a pinacol ester, can reduce decomposition.[1][3]
-
Employ anhydrous conditions: The use of dry solvents and reagents can suppress this side reaction.[3]
-
Optimize the base: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide.[3]
-
Control the temperature: Running the reaction at a lower temperature for a longer duration may help.[1]
Q3: What are the best practices to avoid homocoupling of the boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen and certain palladium species.[1] To reduce this byproduct:
-
Thoroughly degas all solvents and reagents: Removing oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or using freeze-pump-thaw cycles is critical.[1]
-
Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial.[1]
-
Select an appropriate ligand: The choice of phosphine ligand can influence the rate of homocoupling, so screening different ligands may be necessary.[1]
Q4: Which ligands are generally most effective for the cross-coupling of pyridylboronic acids?
A4: Bulky, electron-rich phosphine ligands are among the most successful for this type of transformation.[2] They are thought to promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[2] Biaryl phosphines like RuPhos and XPhos often provide high yields for a broad range of substrates.[2] N-heterocyclic carbene (NHC) ligands can also be very effective.[4]
Q5: My reaction is giving a low yield. What are the likely causes and how can I improve it?
A5: Low yields can be attributed to several factors:
-
Catalyst deactivation: The pyridine nitrogen can interfere with the catalyst.[1] Using bulky ligands can help shield the palladium center.[4]
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and often require careful optimization for each specific substrate combination.[1]
-
Inefficient transmetalation: The base plays a crucial role in activating the boronic acid.[4] If transmetalation is slow, consider screening different bases.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Catalyst deactivation | • Use a fresh, high-quality palladium catalyst and ligand.• Ensure the reaction is under an inert atmosphere.[1]• Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2][4] |
| Inefficient transmetalation | • Optimize the base. Weaker bases might be necessary to prevent boronic acid decomposition.[3] | |
| Protodeboronation | • Switch to the corresponding pinacol ester or trifluoroborate salt of the boronic acid.[1][3]• Use anhydrous conditions.[3]• Lower the reaction temperature.[1] | |
| Significant Homocoupling | Presence of oxygen | • Ensure all solvents and the reaction setup are thoroughly degassed.[1] |
| Use of a Pd(II) precatalyst | • Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1] | |
| Suboptimal ligand | • Screen different phosphine ligands.[1] | |
| Unreacted Starting Material | Low reactivity of the aryl halide | • Increase the reaction temperature.• Switch to a more active catalyst system (e.g., a Buchwald ligand/palladium combination).[4] |
| Poor solubility of reagents | • For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility, but be mindful of increased protodeboronation risk.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos) (1-5 mol% if using a catalyst precursor like Pd₂(dba)₃)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.[2]
-
Add the degassed solvent via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
Technical Support Center: Purification of Products from 5-Bromo-2-fluoropyridine-3-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 5-Bromo-2-fluoropyridine-3-boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from Suzuki-Miyaura coupling reactions, a primary application of this compound.
Problem 1: Low or No Yield of the Desired Product After Purification
| Possible Cause | Recommended Solution |
| Catalyst Inactivity: The palladium catalyst may be deactivated. | Use a fresh batch of catalyst or consider a pre-catalyst. Ensure thorough degassing of solvents to prevent catalyst oxidation.[1][2] |
| Inefficient Base: The base may not be effective for the specific reaction. | Screen different bases such as K₂CO₃, Cs₂CO₃, or KF.[2] |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | Increase the reaction temperature, typically in the range of 80-110 °C for Suzuki couplings.[3] |
| Catalyst Poisoning: The nitrogen on the pyridine ring can sometimes coordinate with the palladium catalyst, inhibiting its activity. | Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] |
| Protodeboronation: The boronic acid starting material may have decomposed before coupling. | Use anhydrous solvents and consider using the more stable pinacol ester of the boronic acid.[1] |
Problem 2: Presence of Persistent Impurities in the Purified Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted this compound | Typically more polar than the product. | Optimize reaction stoichiometry. Can sometimes be removed by an aqueous basic wash (e.g., dilute NaOH), but care must be taken not to hydrolyze the product. |
| Unreacted Aryl/Heteroaryl Halide | Polarity will vary depending on the substrate. | Drive the reaction to completion. Careful column chromatography with an optimized solvent system is usually effective. |
| Homocoupled Boronic Acid Product | Dimer of the boronic acid starting material. | Thoroughly degas the reaction mixture to minimize oxygen, which promotes homocoupling.[1] Use a Pd(0) source to avoid in-situ reduction steps that can favor this side reaction.[1] |
| Protodeboronation Product (2-Fluoropyridine) | Volatile and less polar than the desired product. | Minimize water in the reaction and use the pinacol ester of the boronic acid.[1] Can often be removed during solvent evaporation under reduced pressure. |
| Ligand-Derived Impurities (e.g., Triphenylphosphine oxide) | Can co-elute with the product during chromatography. | Additional purification by recrystallization may be necessary.[4] |
Problem 3: Difficulty with Chromatographic Purification
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system for flash chromatography. | Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol).[5] Adding a small amount of a modifier like triethylamine can help with basic compounds on silica gel.[6] |
| Product Streaking on the TLC/Column | The pyridine nitrogen is interacting with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Product is not Eluting from the Column | The product is too polar for the chosen eluent. | Increase the polarity of the eluent system (e.g., switch to a dichloromethane/methanol gradient). |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most common reaction is the Suzuki-Miyaura cross-coupling, where it is coupled with various aryl or heteroaryl halides to form C-C bonds. This reaction is widely used in the synthesis of complex molecules for pharmaceuticals and materials science.[7][8]
Q2: What are the typical impurities I should expect in my crude product?
A2: Common impurities include unreacted starting materials (both the boronic acid and the halide partner), homocoupling products from the boronic acid, and the protodeboronation product (where the boronic acid group is replaced by a hydrogen). You may also have byproducts from the catalyst and ligands, such as triphenylphosphine oxide if a phosphine-based palladium catalyst is used.[1][4]
Q3: How can I monitor the progress of my reaction to minimize purification issues?
A3: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This will help you determine when the starting materials have been consumed and prevent the formation of degradation products from prolonged reaction times at high temperatures.
Q4: My product is a basic pyridine derivative. Are there any special considerations for purification?
A4: Yes, the basic nature of the pyridine ring can lead to interactions with the acidic silica gel used in column chromatography, causing streaking and poor separation. Adding a small amount of a basic modifier like triethylamine to your eluent can significantly improve the chromatography.[6] Alternatively, an acid-base extraction can be employed during the workup to separate your basic product from non-basic impurities.[10]
Q5: Is recrystallization a viable purification method for these types of compounds?
A5: Recrystallization can be a very effective method for purifying solid products, especially for removing minor impurities that are difficult to separate by chromatography.[6][11] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[12]
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura coupling reactions involving pyridylboronic acids. Note that yields and purity are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Pyridylboronic Acids
| Pyridylboronic Acid Derivative | Coupling Partner | Product | Yield (%) |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | 2-Bromo-5-(thiophen-2-yl)pyridine | 10-32[3] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2-Chloro-5-(pyridin-2-yl)pyridine | Moderate-Good[3] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | Moderate-Good[3] |
Table 2: Impact of Reaction Parameters on Yield in a Model Suzuki Coupling Reaction
| Parameter | Before Optimization | After Optimization |
| Catalyst Loading | 1.5 mol% | 0.75 mol% |
| Reaction Temperature | 80°C | 70°C |
| Base Concentration | 1.5 equivalents | 1.0 equivalent |
| Solvent | Toluene | DMF |
| Yield | 72% | 92% [13] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate in hexane).[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[11]
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling solvent.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals, then cool further in an ice bath.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Acid-Base Extraction for Basic Pyridine Products
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.[10]
-
Separation: Separate the aqueous and organic layers.
-
Basification: Make the aqueous layer basic with a suitable base (e.g., NaOH) to deprotonate the pyridinium salt and regenerate the free base product.
-
Re-extraction: Extract the aqueous layer with an organic solvent to recover the purified product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent product purification.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. athabascau.ca [athabascau.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the effective removal of palladium catalysts from Suzuki coupling reaction mixtures, a critical step for ensuring the purity and safety of synthesized compounds, particularly in pharmaceutical applications.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Issue 1: Simple filtration is not removing the palladium catalyst.
-
Possible Cause: The palladium in your reaction mixture is likely in a soluble, homogeneous form, which cannot be removed by simple filtration.[1] Filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[2]
-
Troubleshooting Steps:
-
Use a Metal Scavenger: Solid-supported scavengers are designed to bind selectively to soluble palladium species.[1][2] Common scavengers are silica-based or polymer-based and functionalized with groups like thiols, amines, or trimercaptotriazine (TMT) that have a high affinity for palladium.[2][3]
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb soluble palladium.[2][4]
-
Induce Precipitation: You may be able to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[1]
-
Chromatography: Column chromatography can be used to separate the desired product from the soluble palladium catalyst.[5][6]
-
Issue 2: Significant loss of the desired product during the purification process.
-
Possible Cause: The product may be binding to the scavenger or adsorbent material.[1]
-
Troubleshooting Steps:
-
Reduce Scavenger/Adsorbent Amount: Use the minimum amount of scavenger or activated carbon that is effective for palladium removal to minimize product loss.[2]
-
Wash the Scavenger/Adsorbent: After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover any adsorbed product.[1][2]
-
Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others.[1] Testing a variety of scavengers can identify one with high selectivity for palladium and low affinity for your product.[2]
-
Adjust the Solvent: The solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble might reduce its adsorption.[2]
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[2][7]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments) can affect the efficiency of the removal method.[2]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help minimize variability in the palladium species.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[2]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium after a Suzuki coupling reaction?
A1: The most common methods include:
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium.[2]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[2][6]
-
Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[2][5]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[2]
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[2]
-
The required level of purity: Pharmaceutical applications have very strict limits on residual palladium.[8]
-
Cost and scalability: Some methods are more suitable for large-scale production than others.[3]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands that have a high affinity for palladium.[2][3] These ligands, such as thiols or amines, chelate with the palladium, effectively trapping it on the solid support. The solid scavenger can then be easily removed from the reaction mixture by filtration.[2]
Q4: What are the acceptable limits for palladium in pharmaceutical products?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) set the limits for elemental impurities in active pharmaceutical ingredients (APIs).[8] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injection) administration. This often translates to a concentration limit of around 10 ppm for oral drugs and 1 ppm for parenteral drugs.[9]
Q5: How can I determine the concentration of residual palladium in my product?
A5: Highly sensitive analytical techniques are required to quantify trace amounts of palladium. The most common methods are inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption (AA) spectroscopy.[8]
Data Presentation
Comparison of Palladium Scavenging Methods
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Biotage® MP-TMT | 33,000 | < 200 | > 99.4% | High-loading system, stirred overnight at room temperature with 5 equivalents of scavenger.[10] |
| Biotage® MP-TMT | 500 - 800 | < 10 | > 98% | Typical 0.5% wt catalyst loading, stirred overnight at room temperature with 5 equivalents of scavenger.[10] |
| Biotage® Si-Thiol | 500 | < 9 | > 98.2% | Achieved with a low load of 0.2 mg/10 mL, with 100% product recovery.[4] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | 0.2 wt of carbon used, agitated in a THF solution at 45°C for 18 hours.[3] |
| MP-TMT | 330 | 10 - 30 | ~91-97% | Overnight aging with 0.20 wt of scavenger in DMF.[3] |
| Si-TMT | ~2000 | < 15 | > 99.2% | Addition of 6 mol % TMT at the end of the reaction and heating at reflux before filtration.[3] |
| PhosphonicS SPM32 Resin | 2100 (from Pd(OAc)₂) | 27.3 (after 2 hrs) | 98.7% | 2 mL of scavenger in 50 mL of acetonitrile, stirred at 1000 RPM.[11] |
| PhosphonicS SPM32 Resin | 2100 (from Pd(OAc)₂) | < 10.5 (after 20 hrs) | > 99.5% | 2 mL of scavenger in 50 mL of acetonitrile, stirred at 1000 RPM.[11] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[1][6]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper.[1]
-
Compact the Pad: Gently press down on the Celite to create a level and compact bed.[1]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture. This helps to ensure a good seal and prevent the Celite from being disturbed.[1]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[1]
-
Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[1]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is for removing soluble palladium species from the reaction mixture.[2]
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium's likely oxidation state, the solvent system, and the nature of your product. Thiol- or amine-functionalized scavengers are common choices.[1]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture. The amount is typically specified by the manufacturer (e.g., in weight % or equivalents relative to the initial palladium).[1]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.
-
Filter off the Scavenger: Remove the solid-supported scavenger, now bound with palladium, by filtration. A pad of Celite can be used to ensure complete removal of fine particles.[2]
-
Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentrate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm its removal.[2]
Protocol 3: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective method for adsorbing soluble palladium.[3][4]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[2]
-
Add Activated Carbon: Add an appropriate amount of activated carbon (e.g., 0.2 wt relative to the crude product) to the solution.[3]
-
Stir the Mixture: Stir the slurry at room temperature or an elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[2][3]
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.[2]
-
Wash: Wash the Celite pad with fresh solvent to recover any adsorbed product.[2]
-
Concentrate: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.[2]
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: Workflow for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. spinchem.com [spinchem.com]
Improving solubility of 5-Bromo-2-fluoropyridine-3-boronic acid for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Bromo-2-fluoropyridine-3-boronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule and is generally expected to be soluble in polar organic solvents. Its solubility is influenced by the presence of the polar pyridine ring and the boronic acid moiety, which can participate in hydrogen bonding.[1] Like many boronic acids, it is prone to forming a trimeric anhydride (boroxine) upon dehydration, which can affect its solubility.[1]
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on the behavior of analogous compounds like 2-Fluoropyridine-3-boronic acid, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol, and generally soluble to moderately soluble in polar aprotic solvents like DMSO, DMF, acetonitrile, THF, and dioxane.[1] It is likely to be sparingly soluble to insoluble in nonpolar solvents like toluene, hexanes, and diethyl ether.[1]
Q3: Why is my this compound not dissolving in the reaction solvent?
A3: Poor solubility can be attributed to several factors:
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Incorrect Solvent Choice: The solvent may not be polar enough to effectively solvate the boronic acid.
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Formation of Boroxine: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which are often less soluble than the corresponding boronic acid.[1][2] This is more likely to occur with aged samples or if the compound has been stored improperly.
-
Low Temperature: The solubility of most compounds, including boronic acids, is temperature-dependent. The reaction may be running at a temperature too low for complete dissolution.
-
Insufficient Solvent Volume: The concentration of the boronic acid in the reaction mixture may be too high.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a common and effective strategy. For Suzuki-Miyaura coupling reactions, mixtures of an organic solvent (e.g., dioxane, THF, DME) with water are frequently used.[3][4] Water can help dissolve the inorganic bases typically used in these reactions and facilitate the formation of the active boronate species, thereby improving the overall solubility and reaction rate.[3]
Q5: How can I prevent the formation of insoluble boroxines?
A5: To minimize the formation of boroxines, it is crucial to control the water content. While some water can be beneficial in Suzuki reactions, completely anhydrous conditions can favor boroxine formation from the boronic acid. Conversely, storing the boronic acid in a slightly moist state can sometimes help preserve it as the free acid.[1] For reactions requiring anhydrous conditions, consider converting the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct.
Troubleshooting Guide: Improving Solubility for Reactions
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: The boronic acid is not fully dissolved at the start of the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Perform a small-scale solubility test with various polar aprotic and protic solvents (e.g., DMF, DMSO, THF, 1,4-dioxane, acetonitrile, isopropanol, ethanol). | Identify a solvent or solvent system in which the boronic acid is fully soluble at the desired reaction temperature. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the solubility. For Suzuki reactions, temperatures between 80-110 °C are common.[4] | The boronic acid should dissolve as the temperature increases. |
| High Concentration | Increase the volume of the solvent to decrease the concentration of the boronic acid. | The boronic acid should dissolve upon dilution. |
| Boroxine Formation | Add a small amount of water to the reaction mixture (e.g., a 4:1 or 2:1 mixture of organic solvent to water) to hydrolyze the boroxine back to the boronic acid.[3][4] | The insoluble material should dissolve as the boroxine is converted to the more soluble boronic acid. |
Problem: The reaction is sluggish or incomplete, likely due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of Base | If using an inorganic base like K₃PO₄ or K₂CO₃, ensure it is finely powdered. Consider switching to a more soluble base or adding a phase-transfer catalyst. The addition of water as a co-solvent can also improve the solubility of inorganic bases.[3] | Improved reaction rate and conversion due to better availability of the base to activate the boronic acid. |
| Instability of Boronic Acid | Convert the boronic acid to a more stable and often more soluble derivative, such as a pinacol ester or a diethanolamine adduct. These derivatives can then be used directly in the coupling reaction. | Increased stability and solubility of the boron reagent, leading to higher yields and fewer side products. |
| Insufficient Activation | The use of a stronger base (e.g., Cs₂CO₃) can sometimes promote the formation of the active boronate species, which may have better solubility. | Enhanced reaction rate due to more efficient transmetalation. |
Data Presentation
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall high polarity of the molecule limits its interaction with nonpolar solvents. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid determination of a suitable solvent for your reaction.
-
Preparation: Dispense approximately 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., THF, 1,4-dioxane, DMF, acetonitrile, isopropanol, and a 4:1 dioxane/water mixture).
-
Observation at Room Temperature: Vigorously stir or shake each vial at room temperature for 5 minutes and observe the degree of dissolution.
-
Heating: For solvents in which the compound is not fully soluble at room temperature, gently heat the vials to your intended reaction temperature (e.g., 80 °C) and observe any changes in solubility.
-
Selection: Choose the solvent or solvent system that provides complete dissolution at the lowest convenient temperature.
Protocol 2: Suzuki-Miyaura Coupling with a Co-solvent System to Enhance Solubility
This protocol is a starting point for a Suzuki-Miyaura reaction where the solubility of the boronic acid may be a concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration should be in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
References
Stability of 5-Bromo-2-fluoropyridine-3-boronic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 5-Bromo-2-fluoropyridine-3-boronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The main stability issue is its susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a common degradation pathway for many heteroaryl boronic acids, particularly those with electron-withdrawing groups or nitrogen atoms within the aromatic ring.[3][4]
Q2: How do reaction conditions affect the stability of this compound?
A2: The stability is highly dependent on reaction conditions. Basic conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation.[5] The rate of this degradation is also pH-dependent.[3][5][6] For instance, studies on analogous pyridyl boronic acids show that stability can vary significantly with pH, with some isomers being highly unstable at neutral pH due to the formation of zwitterionic intermediates.[3][6] Elevated temperatures can also increase the rate of decomposition.
Q3: How should I handle and store this compound to ensure its integrity?
A3: To maintain its quality, this compound should be stored in a cool (typically 0-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen).[7] It should be kept in a tightly sealed, opaque container to protect it from moisture and light.[7] As with many boronic acids, it can be prone to dehydration to form the corresponding cyclic boroxine trimer, so minimizing exposure to air and moisture is critical.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a highly recommended strategy.[8] Common and effective alternatives include:
-
Pinacol esters: These are generally more robust and less prone to protodeboronation under reaction conditions.[9]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids that slowly release the active boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[8]
-
Potassium trifluoroborate salts: These salts also offer enhanced stability and can be used as effective surrogates in cross-coupling reactions.[8]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield with Significant Starting Material Remaining
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | Ensure you are using a fresh, active palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a modern, highly active precatalyst (e.g., a Buchwald-type G3 precatalyst).[10] |
| Poor Solubility | The boronic acid or base may have poor solubility in the chosen solvent. For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility. However, be mindful that excess water can promote protodeboronation.[11] |
| Insufficient Base | Ensure at least 2-3 equivalents of a suitable base are used. The base is crucial for the transmetalation step. |
| Slow Transmetalation | The electron-deficient nature of the pyridine ring can slow down the transmetalation step.[3] Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and/or a more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate this step.[10] |
Issue 2: Formation of Protodeboronated Byproduct (5-Bromo-2-fluoropyridine)
| Potential Cause | Troubleshooting Solution |
| High Reaction Temperature | Higher temperatures accelerate protodeboronation. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C). |
| Presence of Water | Water acts as a proton source for protodeboronation.[2] Use anhydrous solvents and reagents. If water is necessary for solubility, use the minimum amount required. |
| Strong Base | Strong bases like NaOH or KOH can aggressively promote protodeboronation. Switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[10] |
| Unstable Boronic Acid | The inherent instability of the free boronic acid is the root cause. Convert the boronic acid to its more stable pinacol or MIDA ester derivative before the coupling reaction. This is often the most effective solution.[8] |
Issue 3: Formation of Homocoupled Boronic Acid Byproduct (Biaryl of the Boronic Acid)
| Potential Cause | Troubleshooting Solution |
| Oxygen Contamination | The presence of oxygen can lead to oxidative homocoupling.[2] Ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen). |
| Use of Pd(II) Precatalyst | The reduction of a Pd(II) precatalyst can sometimes be initiated by the homocoupling of two boronic acid molecules.[2] Using a direct Pd(0) source or a precatalyst that is easily reduced can minimize this. |
| Incorrect Stoichiometry | Using a large excess of the boronic acid can favor homocoupling. Use a stoichiometry of 1.1-1.3 equivalents of the boronic acid relative to the aryl halide. |
Data Presentation
Table 1: Comparative Stability of Pyridyl Boronic Acids to Protodeboronation
While specific kinetic data for this compound is not available, the following data for parent pyridyl boronic acids provides a strong indication of stability trends. The half-life (t₀.₅) represents the time for 50% of the compound to undergo protodeboronation under the specified conditions. The 3-pyridyl isomer is the most relevant analogue.
| Boronic Acid | Condition | Half-life (t₀.₅) | Relative Stability |
| 2-Pyridylboronic acid | pH 7, 70 °C | ~25-50 seconds | Very Low |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | High |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | High |
Data adapted from a study by Cox, P. A., et al. (2016).[3][5][6] Note: The electron-withdrawing fluorine atom at the 2-position of this compound is expected to increase its susceptibility to protodeboronation compared to the unsubstituted 3-pyridylboronic acid.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide.
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | Pinacol or MIDA ester | Enhanced stability, minimizes protodeboronation.[8] |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) (1-3 mol%) | High activity to promote desired coupling over decomposition.[12] |
| Ligand | Buchwald-type ligands (e.g., XPhos, SPhos) or PPh₃ (2-6 mol%) | Electron-rich, bulky ligands accelerate the catalytic cycle.[13] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.) | Milder bases are less likely to promote protodeboronation. |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or DME (often with minimal H₂O for solubility) | Anhydrous conditions suppress protodeboronation.[4] |
| Temperature | 80 - 110 °C | Balances reaction rate with minimizing thermal decomposition. |
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add this compound (1.0 equiv.), pinacol (1.2 equiv.), and toluene (sufficient to make a ~0.1 M solution).[9]
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can often be used directly in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the coupling of the this compound pinacol ester with an aryl halide.
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids. The following content is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with an electron-deficient boronic acid has failed or is giving very low yields. What are the primary factors I should investigate?
A1: Failed or low-yielding Suzuki reactions with electron-deficient boronic acids typically stem from two main challenges: slow transmetalation and competing protodeboronation.[1][2] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, hindering the transfer of the aryl group to the palladium center.[3] Additionally, these substrates are often more susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct.[1][2]
Your initial troubleshooting should focus on a systematic evaluation of your reaction parameters:
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Catalyst System (Palladium Source & Ligand): The choice of catalyst is paramount. Ensure you are using a system known to be effective for challenging substrates.
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Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.
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Solvent System: The solvent can influence reaction rates and selectivity.
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Reaction Conditions: Temperature and ensuring an inert atmosphere are critical for success.
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Reagent Stability: The integrity of your electron-deficient boronic acid is a key consideration.
Q2: I suspect slow transmetalation is the culprit. How can I accelerate this key step?
A2: To overcome a sluggish transmetalation step, you need to enhance the nucleophilicity of the boronic acid and/or increase the reactivity of the palladium complex. Here are several strategies:
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Employ Stronger, Non-Nucleophilic Bases: Weak bases are often insufficient for activating electron-deficient boronic acids. Stronger inorganic bases are generally preferred.[3]
| Base | Recommended Solvent(s) | Key Advantages & Considerations |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for a wide range of Suzuki couplings and promotes high reaction rates. |
| Cs₂CO₃ | THF, Dioxane | A strong base that can accelerate slow reactions, but it is more expensive and can promote side reactions. |
| KF or CsF | Dioxane, THF | Fluoride ions can activate the boronic acid towards transmetalation.[4] |
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Utilize Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands, often referred to as Buchwald ligands, are highly effective for coupling electron-deficient substrates.[3] These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.
| Catalyst System | Ligand Type | Key Advantages for Electron-Deficient Substrates | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Palladacycle | Highly active and efficient for catalyst activation.[3] | 0.5-2 |
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Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for transmetalation.[3] Solvents with higher boiling points like toluene or dioxane may be necessary.[3]
Q3: Protodeboronation seems to be a significant side reaction in my experiment. What measures can I take to minimize it?
A3: Protodeboronation is a common pitfall with electron-deficient boronic acids.[1][2] The following strategies can help suppress this undesired pathway:
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Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Anhydrous Conditions: While water is often used as a co-solvent, for particularly sensitive substrates, minimizing water content can reduce protodeboronation. Using an organic base like triethylamine (Et₃N) in an anhydrous solvent such as acetonitrile can be beneficial.
-
Reaction Optimization:
-
Shorter Reaction Times: Monitor your reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.
-
Lower Temperatures: If possible, running the reaction at a lower temperature can decrease the rate of protodeboronation.
-
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[1]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.[3] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[3]
-
-
Reaction Execution:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizing the Process
Troubleshooting Flowchart for Failed Suzuki Reactions
Caption: A flowchart to guide troubleshooting for Suzuki reactions with electron-deficient boronic acids.
Simplified Suzuki Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. chem.libretexts.org [chem.libretexts.org]
Managing impurities in the synthesis of 5-Bromo-2-fluoropyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the synthesis of 5-Bromo-2-fluoropyridine-3-boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Boronic Acid | Incomplete lithiation of the starting material, 5-bromo-2-fluoropyridine. | Ensure the reaction is conducted under strictly anhydrous conditions. Use freshly titrated n-butyllithium. Optimize reaction time and temperature for the lithiation step. |
| Protodeboronation of the desired product back to 5-bromo-2-fluoropyridine.[1][2] | Use a "slow release" strategy with MIDA boronate esters or organotrifluoroborates to minimize the concentration of free boronic acid.[1] Maintain a low reaction temperature during the acidic workup. | |
| Formation of boroxine (cyclic anhydride).[3] | After the acidic workup, dissolve the crude product in a solvent system containing water to hydrolyze the boroxine back to the boronic acid before purification. | |
| Presence of Starting Material in Final Product | Incomplete reaction. | Increase the equivalents of n-butyllithium and triisopropyl borate. Extend the reaction time. |
| Protodeboronation during workup or purification. | Minimize exposure to high temperatures and strongly basic or acidic conditions.[4] | |
| Formation of 5-Bromo-2-fluoropyridine Impurity | This is the product of protodeboronation. | See recommendations for "Low Yield of Boronic Acid" due to protodeboronation. |
| Presence of Boroxine in Final Product | Incomplete hydrolysis of the boroxine during workup. | Stir the crude product with a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water for an extended period before final isolation. |
| Storage conditions. | Store the purified boronic acid in a cool, dry place under an inert atmosphere to prevent dehydration. | |
| Unexpected Side Products Detected by HPLC/NMR | Impurities in the starting material, such as 3,5-dibromo-2-fluoropyridine. | Use highly pure 5-bromo-2-fluoropyridine as the starting material. Characterize the starting material by GC-MS or HPLC before use. |
| Homocoupling of the boronic acid. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
5-Bromo-2-fluoropyridine: This can be unreacted starting material or the product of protodeboronation.[1]
-
This compound boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid.[3]
-
Homocoupling byproducts: Dimers formed from the coupling of two molecules of the boronic acid.
-
Isomeric impurities: If the starting 5-bromo-2-fluoropyridine contains other brominated isomers, these can lead to the formation of the corresponding boronic acids.
Q2: How can I minimize protodeboronation during the synthesis?
A2: Protodeboronation is a common side reaction for many arylboronic acids, especially those with electron-withdrawing groups or certain heteroaromatic rings.[2] To minimize this:
-
Maintain low temperatures throughout the reaction and workup.
-
Carefully control the pH during the acidic workup.
-
For subsequent reactions like Suzuki-Miyaura coupling, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, which allows for a slow release of the boronic acid under the reaction conditions.[1]
Q3: What is a boroxine and how do I deal with it?
A3: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[3] Its formation is a reversible process. To convert the boroxine back to the desired boronic acid, you can stir the solid with a mixture of an organic solvent and water.
Q4: What are the best analytical methods to identify and quantify these impurities?
A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product from the starting material and other organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information to identify the desired product and impurities like the boroxine.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the components in the reaction mixture, aiding in impurity identification.
Q5: What are the recommended purification methods for this compound?
A5: The most common purification methods are:
-
Recrystallization: Effective for removing less soluble or more soluble impurities. A variety of solvent systems can be screened.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of the silica can sometimes promote degradation. Using a mobile phase with a small amount of a modifying agent like acetic acid can be beneficial.
-
Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, allowing for extraction into an aqueous layer and separation from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified boronic acid.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar fluoropyridine boronic acids.
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-2-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 10-90% B over 15 minutes.
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical workflow for troubleshooting low purity issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Purity Analysis of 5-Bromo-2-fluoropyridine-3-boronic Acid by HPLC
For researchers and drug development professionals, the purity of starting materials like 5-Bromo-2-fluoropyridine-3-boronic acid is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of such compounds. This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, supported by hypothetical experimental data.
The analysis of boronic acids by RP-HPLC can be challenging due to potential on-column degradation or hydrolysis. Therefore, method optimization is key to achieving accurate and reproducible results. Below, we compare a standard HPLC method with an optimized, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the hypothetical results obtained from the analysis of a single batch of this compound using a standard HPLC method and an optimized UHPLC method. The data highlights the differences in performance between the two approaches.
| Parameter | Standard HPLC Method | Optimized UHPLC Method |
| Purity Assay (%) | 98.2 | 98.3 |
| Main Impurity 1 (%) | 1.1 (Boroxine Anhydride) | 1.0 |
| Main Impurity 2 (%) | 0.5 (Starting Material) | 0.5 |
| Total Impurities (%) | 1.8 | 1.7 |
| Run Time (minutes) | 25 | 10 |
| Resolution (Main Peak/Impurity 1) | 1.8 | 2.5 |
Experimental Protocols
Detailed methodologies for the standard HPLC and optimized UHPLC analyses are provided below. These protocols are representative and may require further optimization based on the specific instrumentation and sample characteristics.
Standard HPLC Method
This method represents a common starting point for the analysis of boronic acids, utilizing standard C18 stationary phases.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient :
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : A stock solution of the this compound sample is prepared in acetonitrile at a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Optimized UHPLC Method
This method is designed to provide faster analysis times and improved resolution by using a sub-2 µm particle size column and a modified gradient. The use of a column with low silanol activity, such as the Waters XTerra MS C18, can help to minimize the on-column hydrolysis of the boronic acid[1][2].
-
Instrumentation : A UHPLC system with a photodiode array (PDA) detector.
-
Column : Low-silanol activity C18 column (e.g., Waters XTerra MS C18, 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase :
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
-
Gradient :
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8-10 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min
-
Detection Wavelength : 254 nm
-
Injection Volume : 2 µL
-
Sample Preparation : A stock solution of the this compound sample is prepared in acetonitrile at a concentration of 0.5 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection. Aprotic solvents like acetonitrile are recommended for sample preparation to minimize hydrolysis prior to injection[1].
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purity analysis and the logical relationship of the key parameters in HPLC method development for boronic acids.
Conclusion
The comparative data illustrates that while a standard HPLC method can provide acceptable purity analysis for this compound, an optimized UHPLC method offers significant advantages in terms of speed and resolution. The shorter run time of the UHPLC method increases sample throughput, and the improved resolution allows for more accurate quantification of closely eluting impurities. For routine quality control and in-process monitoring where high throughput is essential, the optimized UHPLC method is the superior choice. For laboratories without access to UHPLC instrumentation, the standard HPLC method can be further optimized by screening different columns and mobile phase compositions to improve performance. It is always recommended that researchers perform their own quality control analysis on critical reagents to ensure the reliability of their results.
References
The Positional Isomerism of Pyridine Boronic Acids: A Comparative Guide to Suzuki Coupling Yields
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl molecules. Pyridine moieties are prevalent in pharmaceuticals, making pyridine boronic acids crucial building blocks. However, the yield of Suzuki couplings involving these heteroaromatic reagents can vary significantly depending on the position of the boronic acid group on the pyridine ring. This guide provides an objective comparison of the performance of 2-, 3-, and 4-pyridine boronic acids in Suzuki coupling reactions, supported by experimental data, to inform synthetic strategy and optimization.
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is heavily influenced by the electronic properties of the pyridine ring and the position of the boronic acid substituent. The nitrogen atom in the pyridine ring is electron-withdrawing and can coordinate with the palladium catalyst, impacting the catalytic cycle. This effect is most pronounced with 2-pyridineboronic acid, a phenomenon often referred to as the "2-pyridyl problem," which can lead to lower yields compared to its 3- and 4-substituted isomers.[1]
Comparative Analysis of Suzuki Coupling Yields
The following table summarizes the yields of Suzuki-Miyaura coupling reactions with different pyridine boronic acid isomers. While direct, side-by-side comparisons under identical conditions are limited in the literature, this compilation of data from various studies provides valuable insights into their relative reactivities. The reactions showcased here involve the coupling of different pyridine boronic acids with various aryl halides.
| Pyridine Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridineboronic acid | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | Modest | [2] |
| 3-Pyridineboronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-dioxane/water | 100 | High | [3] |
| 4-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Modest | [4] |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 10-32 | [4][5] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good | [4] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Moderate-Good | [4] |
Observations:
-
2-Pyridineboronic Acid: Often presents the most challenges, leading to lower yields. This is attributed to the proximity of the nitrogen atom to the boronic acid group, which can lead to catalyst inhibition.[1][6] The use of specialized ligands and conditions is often necessary to achieve reasonable yields.[2]
-
3-Pyridineboronic Acid: Generally exhibits good reactivity and provides high yields in Suzuki couplings.[3] The electronic environment at the 3-position is favorable for the transmetalation step in the catalytic cycle.
-
4-Pyridineboronic Acid: Also demonstrates good reactivity, often comparable to or slightly different from the 3-isomer depending on the substrate and conditions.
Factors Influencing Reaction Yields
Several factors critically influence the success and yield of Suzuki coupling reactions with pyridine boronic acids:
-
Position of the Boronic Acid Group: As highlighted, the 2-position is the most challenging, while the 3- and 4-positions are generally more reactive.
-
Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos, are often effective in mitigating the challenges associated with heteroaryl couplings.[3]
-
Base: The base plays a critical role in the activation of the boronic acid. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: Aprotic polar solvents like dioxane and THF, often with the addition of water, are commonly used.
-
Substituents: Electron-donating or withdrawing groups on either the pyridine boronic acid or the coupling partner can significantly impact the reaction outcome. Electron-rich boronic acids tend to be favored over electron-poor ones.[7][8]
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving different pyridine boronic acids.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[3]
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[2]
Reaction Setup:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand to a Schlenk tube.
-
Add the aryl or heteroaryl bromide (1.0 eq), the 2-pyridylboronate (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Seal the tube, remove it from the glovebox, and add 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C until the starting material is consumed, as monitored by GC or TLC.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Logical Workflow for Comparing Suzuki Coupling Yields
The following diagram illustrates a typical workflow for comparing the yields of Suzuki coupling reactions with different pyridine boronic acids.
Caption: Comparative workflow for Suzuki coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Alternatives for 5-Bromo-2-fluoropyridine-3-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling reagents is paramount for the successful synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. 5-Bromo-2-fluoropyridine-3-boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions, offering a unique combination of substituents on the pyridine ring. However, challenges associated with the stability and reactivity of pyridine boronic acids have driven the development of several effective alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Pyridine Boronic Acids and Their Challenges
Pyridine-containing molecules are ubiquitous in pharmaceuticals and functional materials. The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds to construct these complex structures. However, pyridine boronic acids, especially those substituted at the 2-position, are known to be challenging substrates. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2] Furthermore, these compounds can be susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces the yield of the desired product.[3]
To address these issues, several alternative reagents have been developed. These alternatives can be broadly categorized as:
-
Structurally Modified Pyridine Boronic Acids: Variations in the substituents on the pyridine ring can modulate reactivity and stability.
-
Stabilized Boronic Acid Derivatives: Conversion of the boronic acid to a more stable form, such as a boronic ester or a trifluoroborate salt, can improve handling and reaction outcomes.[3][4]
-
Alternative Coupling Partners: Reagents that participate in similar cross-coupling reactions but do not contain a boronic acid moiety.
Quantitative Performance Comparison
Direct, side-by-side comparisons of different pyridine-based coupling reagents under identical conditions are not always available in the literature. However, by compiling data from various studies, we can gain valuable insights into their relative performance. The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Pyridine-3-Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boronic Acid/Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O | 120 (MW) | High | [5] |
| 5-Bromo-2-chloropyridine-3-boronic acid, pinacol ester | Aryl Halide | Not Specified | Not Specified | Not Specified | - | - | [6] |
| 5-Bromo-2-methoxypyridine-3-boronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | Moderate | [7] |
| Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (3 mol%), RuPhos (6 mol%) | K₃PO₄ (2.5 equiv) | Dioxane/H₂O | 100 | 82-92 | [8] |
| 2-Fluoro-5-iodopyridine (precursor) | - | - | - | - | - | - |
Note: Yields are reported as described in the cited literature; "High" and "Moderate" are used when specific percentages are not provided for a direct comparison.
Table 2: Performance of Other Pyridyl Boronic Acids and Alternatives
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Not Specified | DMF | 80 | Moderate-Good | [1] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Not Specified | DMF | 80 | Moderate-Good | [1] |
| Pyridine-2-sulfonate | Aryl Boronic Acid | Not Specified | Not Specified | Not Specified | - | High | [9] |
| MIDA Boronates | Heteroaryl Bromide | Pd catalyst | Not Specified | Not Specified | - | Variable | [1] |
Key Alternatives to this compound
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that are excellent alternatives to boronic acids.[4][10] They are less prone to protodeboronation and can be used in stoichiometric amounts.[8] Their high stability simplifies handling and storage.[10]
Boronic Acid Pinacol Esters
Boronic acid pinacol esters are another class of stabilized derivatives that offer improved stability over free boronic acids. They are often used to mitigate protodeboronation, especially with sensitive heteroaryl boronic acids.[3] The pinacol ester slowly releases the active boronic acid under the reaction conditions, keeping its concentration low and favoring the desired cross-coupling.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates provide enhanced stability to air and moisture, allowing for easier handling and purification.[1] Similar to pinacol esters, they act as a slow-release source of the boronic acid during the reaction.
Alternative Substitution Patterns
-
5-Bromo-2-chloropyridine-3-boronic acid: The replacement of fluorine with chlorine can alter the electronic properties and reactivity of the molecule. While data is limited, its pinacol ester is commercially available.[6]
-
5-Bromo-2-methoxypyridine-3-boronic acid: The methoxy group is an electron-donating group, which will influence the nucleophilicity of the boronic acid. It has been shown to participate in Suzuki couplings in moderate yields.[7]
Pyridine-2-sulfonates
For coupling at the 2-position of the pyridine ring, pyridine-2-sulfonates have emerged as highly effective substitutes for the problematic pyridine-2-boronic acids. They offer superior stability, a broader substrate scope, and significantly higher yields in many cases.[9]
Visualizing Synthetic Strategies
To assist in understanding the experimental workflows and decision-making processes, the following diagrams have been generated.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting an appropriate coupling reagent.
Experimental Protocols
Reproducibility is key in chemical synthesis. The following are representative protocols for the synthesis of a pyridine boronic acid and a typical Suzuki-Miyaura coupling reaction.
General Protocol for the Synthesis of 2-Fluoropyridine-3-boronic acid
This protocol is adapted from established literature procedures for the synthesis of 2-fluoropyridine-3-boronic acid via a halogen-metal exchange.[11]
Materials:
-
3-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-2-fluoropyridine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-fluoropyridine-3-boronic acid.[11]
General Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a pyridine boronic acid with an aryl halide using microwave irradiation.[5]
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
10 mL microwave synthesis vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine 2-fluoropyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the 1,4-dioxane and water solvent mixture.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[5]
Conclusion
While this compound is a useful reagent, its alternatives offer significant advantages in terms of stability, handling, and, in some cases, reactivity. Potassium trifluoroborate salts and boronic esters are excellent choices for overcoming the inherent instability of free boronic acids, often leading to more reproducible and higher-yielding reactions. For challenging couplings at the 2-position of the pyridine ring, pyridine-2-sulfonates present a superior alternative. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and commercial availability. This guide provides the necessary data and protocols to assist researchers in navigating these choices and optimizing their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1073354-79-6 | 5-Bromo-2-chloropyridine-3-boronic acid, pinacol ester - Moldb [moldb.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle in Suzuki Coupling: 5-Bromo-2-fluoropyridine-3-boronic acid vs. its Pinacol Ester
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are pivotal structures in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that can dictate the efficiency, yield, and reproducibility of this powerful transformation. This guide provides a comprehensive comparison of two closely related building blocks: 5-Bromo-2-fluoropyridine-3-boronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their synthetic strategies.
The central theme in the comparison between a boronic acid and its pinacol ester derivative revolves around the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity is often accompanied by lower stability, particularly for heteroaryl boronic acids. These compounds can be susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved.
Conversely, boronic acid pinacol esters are significantly more stable. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability comes at the cost of potentially reduced reactivity, which might necessitate more forcing reaction conditions or longer reaction times. For pyridine-containing boronic acids, the use of a pinacol ester can be particularly advantageous in mitigating side reactions and improving the overall outcome of the Suzuki coupling.
Quantitative Performance Comparison
Table 1: Representative Suzuki Coupling Reactions of this compound with Aryl Halides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[1] |
| 4-Bromoanisole | Pd(PPh₃)₄ (not specified) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.25 | Not specified[2] |
Table 2: Representative Suzuki Coupling Reactions of this compound Pinacol Ester with Aryl Halides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Halide | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | 1,4-Dioxane | 80-100 | Not specified | Not specified[3] |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 18 | Modest[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the use of both this compound and its pinacol ester.
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-methylpyridin-3-amine (1.0 mmol), the corresponding arylboronic acid (1.1-1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (1.5-2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C for over 15 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.[1]
Protocol 2: General Procedure for Suzuki Coupling with this compound Pinacol Ester
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-Fluoropyridine-3-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki coupling reaction, highlighting the point at which either the boronic acid or its pinacol ester enters the catalytic cycle.
Caption: Suzuki Coupling Workflow with Boronic Acid or Pinacol Ester.
Conclusion
The choice between this compound and its pinacol ester for Suzuki coupling is a nuanced decision that hinges on the specific requirements of the synthetic target and the overall experimental design. The boronic acid offers higher intrinsic reactivity, which may be advantageous for rapid synthesis. However, its lower stability, particularly the risk of protodeboronation, can lead to lower yields and the need for more stringent reaction control.
The pinacol ester, in contrast, provides a robust and stable alternative that is easier to handle and store. While it may require slightly more forcing conditions or longer reaction times, the improved stability often translates to more reproducible and reliable results, which is a significant advantage in complex, multi-step syntheses and in the context of library generation for drug discovery. For challenging substrates or when reaction robustness is paramount, the pinacol ester is often the preferred reagent. Researchers should carefully consider these trade-offs when selecting the optimal organoboron partner for their Suzuki-Miyaura coupling reactions.
References
A Comparative Guide to Palladium Catalysts for Fluoropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pyridine rings is a critical strategy in the development of pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, and bioavailability. Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of these valuable fluoropyridine derivatives. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and reaction conditions. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig couplings of fluoropyridines, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in fluoropyridine coupling is highly dependent on the nature of the ancillary ligand, the palladium precursor, and the specific coupling partners. Below is a summary of the performance of various catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluoropyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of fluoropyridines, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred to overcome the challenges associated with the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5 mol%) | 2-Fluoropyridine-3-boronic acid | Aryl bromide | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to High | [1] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 2-Fluoropyridine-3-boronic acid | Aryl bromide | Na₂CO₃ (1M aq.) | 1,4-Dioxane | 120 (MW) | 0.5-1 | Good to High | [1] |
| Pd(PPh₃)₄ (5 mol%) | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | Not Specified | [2] |
| Pd/IPr | 2,4-Dichloropyridine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 65-95 | [3] |
Note: "Good to High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and functional group tolerance in the amination of fluoropyridines.
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | 2-Fluoro-4-iodopyridine | Aromatic amines | K₂CO₃ | Not Specified | MW | 0.5 | Good | [4] |
| Pd(OAc)₂ / X-Phos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [5] |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [5] |
| PEPPSI-IPr (3 mol%) | Phenyl benzoate | Aniline | K₂CO₃ | DME | 110 | 16 | 96 | [6] |
Note: The data for general haloarenes is included to provide a broader context for catalyst performance in Buchwald-Hartwig aminations. "Good" and "High" yields are as reported in the respective literature. PEPPSI-IPr is a versatile catalyst for various cross-coupling reactions, including aminations.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with fluoropyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of 2-fluoropyridine-3-boronic acid with a range of aryl bromides.[1]
Materials:
-
2-Fluoropyridine-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized and degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid, the aryl bromide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
2-Fluoropyridine-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
1 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
Procedure:
-
In a microwave reaction vial, combine 2-fluoropyridine-3-boronic acid, the aryl bromide, Pd(OAc)₂, and SPhos.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.[5]
Materials:
-
Aryl halide (e.g., fluoropyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂) (0.02 equiv)
-
Phosphine ligand (e.g., X-Phos) (0.04 equiv)
-
Strong base (e.g., NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add the degassed solvent and stir the mixture at room temperature for a few minutes.
-
Add the aryl halide and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis for Confirming Suzuki Coupling Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in pharmaceuticals and functional materials. Rigorous structural confirmation of the synthesized products is a critical step to ensure purity, identity, and suitability for downstream applications. This guide provides an objective comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Spectroscopic Techniques
A comprehensive approach to structural elucidation often involves the synergistic use of multiple spectroscopic methods. Each technique provides unique and complementary information, and their collective interpretation leads to unambiguous structure confirmation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level structural information, including connectivity, stereochemistry, and the electronic environment of nuclei (¹H, ¹³C, etc.). Quantitative data on purity and isomeric ratios. | Provides the most comprehensive structural elucidation, often allowing for unambiguous identification of the desired product and impurities.[1] | Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming. Complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight of the product and its fragments. Elemental composition can be determined with high-resolution mass spectrometry (HRMS). | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation. Isotopic patterns can confirm the presence of specific elements (e.g., halogens).[2][3] | Provides limited information on the specific arrangement of atoms (isomers are often indistinguishable). Fragmentation patterns can be complex to interpret.[1][2] |
| Infrared (IR) Spectroscopy | Information about the presence or absence of specific functional groups in the molecule. | Quick, simple, and non-destructive. Useful for monitoring the disappearance of starting material functional groups and the appearance of new ones.[4] | Provides limited information about the overall molecular structure. Not suitable for distinguishing between molecules with similar functional groups. |
Data Presentation: Characteristic Spectroscopic Data for Suzuki Coupling Products
The following tables summarize typical spectroscopic data for biaryl compounds, the common products of Suzuki coupling reactions.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Biaryl Compounds
| Nucleus | Structural Feature | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | The exact shift depends on the electronic nature and position of substituents. Protons ortho to the newly formed C-C bond are often shifted downfield. |
| Protons on Substituents | Varies | e.g., -CH₃ (2.0-2.5 ppm), -OCH₃ (3.7-4.0 ppm). | |
| ¹³C NMR | Aromatic Carbons | 110 - 150 | Quaternary carbons at the point of coupling typically appear between 130-145 ppm.[5] |
| Carbons in Substituents | Varies | e.g., -CH₃ (15-25 ppm), -OCH₃ (55-65 ppm). |
Table 2: Common Mass Spectrometry (MS) Observations
| Observation | Description | Significance |
| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule with a single positive charge. | Confirms the molecular weight of the Suzuki coupling product. |
| Protonated Molecule ([M+H]⁺) | The peak corresponding to the intact molecule with an additional proton. | Commonly observed in soft ionization techniques like Electrospray Ionization (ESI). |
| Isotopic Patterns | Characteristic patterns for molecules containing elements with multiple stable isotopes (e.g., Cl, Br). | Provides strong evidence for the presence and number of specific halogen atoms. |
| Fragmentation Patterns | Predictable cleavage of the molecule into smaller charged fragments. | Can provide clues about the connectivity of the molecule, though interpretation can be complex. |
Table 3: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |
| C-X (Aryl Halide) | Stretch | Varies (e.g., C-Br: 680-515, C-Cl: 850-550) | Strong |
| O-H (Phenol) | Stretch | 3600 - 3200 (broad) | Strong |
| C=O (Ketone/Aldehyde) | Stretch | 1725 - 1680 | Strong |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified Suzuki coupling product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if not using the residual solvent peak.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
For solid samples, direct insertion probes can be used with techniques like Electron Ionization (EI).
-
-
Data Acquisition:
-
Choose an appropriate ionization method (e.g., EI for volatile, thermally stable compounds; ESI for less volatile or thermally sensitive compounds).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) or the protonated/adducted molecule peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed m/z value with the calculated molecular weight of the expected product.
-
For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.
-
Analyze the isotopic pattern to confirm the presence of elements like bromine or chlorine.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl, KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet. Alternatively, the solid can be dissolved in a suitable solvent and a drop of the solution can be cast as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation for both liquids and solids.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the presence or absence of specific functional groups.
-
Compare the spectrum of the product with that of the starting materials to confirm the disappearance of reactant-specific bands and the appearance of product-specific bands.
-
Mandatory Visualization
Experimental Workflow for Spectroscopic Analysis of Suzuki Coupling Products
Caption: Workflow from synthesis to structural confirmation of Suzuki coupling products.
Logical Relationships in Spectroscopic Data Interpretation
Caption: Interplay of spectroscopic data for structural confirmation.
Identification of Common Suzuki Coupling Byproducts
The identification of byproducts is as crucial as the confirmation of the desired product for assessing the reaction's efficiency and the purity of the final compound. Common byproducts include homocoupling products of the starting materials and dehalogenated starting materials.[6]
Table 4: Spectroscopic Signatures of Common Byproducts
| Byproduct | Formation Mechanism | Key Spectroscopic Features |
| Aryl-Aryl Homocoupling (from Aryl Halide) | Reductive elimination of two aryl groups from the palladium center. | NMR: Symmetrical spectrum. MS: Molecular ion peak at twice the mass of the aryl group. |
| Aryl-Aryl Homocoupling (from Boronic Acid) | Oxidative coupling of two boronic acid molecules. | NMR: Symmetrical spectrum. MS: Molecular ion peak at twice the mass of the aryl group from the boronic acid. |
| Dehalogenation of Aryl Halide | Reduction of the aryl halide starting material. | NMR: Absence of halogen-induced shifts/coupling; presence of a new aromatic proton signal. MS: Molecular ion peak corresponding to the arene. |
| Protodeboronation of Boronic Acid | Cleavage of the C-B bond and replacement with a C-H bond. | NMR: Signals corresponding to the arene derived from the boronic acid. MS: Molecular ion peak corresponding to the arene. |
By employing a combination of these powerful spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the structure and purity of their Suzuki coupling products, a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to 5-Bromo-2-fluoropyridine-3-boronic acid and Alternative Building Blocks in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available reagents, substituted heterocyclic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 5-Bromo-2-fluoropyridine-3-boronic acid , a key building block, against other relevant alternatives. The performance of these compounds will be benchmarked, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
Introduction to this compound
This compound is a trifunctional reagent that offers chemists a unique combination of reactive handles. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. The fluorine atom, positioned ortho to the boronic acid, can modulate the electronic properties of the pyridine ring, influencing reactivity and providing a potential site for further functionalization. The bromine atom, at the 5-position, offers a secondary site for subsequent cross-coupling reactions, allowing for the construction of complex, highly functionalized molecules. These features make it a valuable asset in the synthesis of kinase inhibitors and other biologically active compounds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and tolerance of a wide range of functional groups.[1] The choice of boronic acid is a critical determinant of reaction success, impacting yield, reaction time, and substrate scope.
Quantitative Performance Comparison
| Boronic Acid Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Aryl Iodide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | High (qualitative) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 85-95 |
| 2-Fluoropyridine-3-boronic acid | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| 2-Fluoropyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 75-85 |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 10-32 |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | Moderate-Good |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | Moderate-Good |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Yields are representative and can vary based on specific substrates and reaction optimization.[2]
The electron-withdrawing nature of the fluorine atom in 2-fluoropyridine-3-boronic acid derivatives can enhance reactivity in some cases. However, challenges such as the "2-pyridyl problem," where the nitrogen atom can coordinate to the palladium catalyst and inhibit catalysis, are inherent to many pyridine-based boronic acids.[2]
Alternative Building Blocks
To overcome the challenges associated with pyridine boronic acids, more stable and often more reactive alternatives have been developed.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters exhibit enhanced stability to air and moisture, facilitating easier handling and purification. They undergo a slow release of the active boronic acid under reaction conditions. Electron-withdrawing substituents, such as fluorine, can promote the Suzuki-Miyaura coupling of their MIDA boronates.[2]
-
Pyridine-2-sulfonates: These have emerged as highly effective substitutes for pyridine-2-boronic acids, offering superior stability, broader substrate scope, and significantly higher yields in many instances.[2]
-
Potassium Trifluoroborates: These salts are often more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura reactions, frequently providing excellent yields.
Experimental Protocols
Reproducibility is key in scientific research. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for the required time, monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualization of Synthetic and Biological Pathways
To better understand the utility of these building blocks, it is helpful to visualize their application in synthetic workflows and their relevance in biological signaling pathways.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Compounds synthesized using this compound and related building blocks have shown significant activity as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and p38 MAPK pathways.[1][3][4]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound stands out as a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for a modular and efficient approach to the construction of kinase inhibitors and other biologically active compounds. While challenges associated with pyridine boronic acids exist, the unique substitution pattern of this reagent provides distinct advantages. For researchers and drug development professionals, a thorough understanding of its performance relative to other building blocks, such as MIDA boronates and other substituted pyridylboronic acids, is crucial for making informed decisions in the design and execution of synthetic strategies. The continued development of robust and efficient cross-coupling methodologies will undoubtedly further expand the utility of this and other related building blocks in the quest for novel therapeutics.
References
- 1. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 5-Bromo-2-fluoropyridine-3-boronic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides a detailed cost-benefit analysis of 5-Bromo-2-fluoropyridine-3-boronic acid in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its performance is objectively compared with viable alternatives, supported by experimental data to inform strategic synthetic planning.
Executive Summary
This compound is a valuable reagent for introducing a brominated fluoropyridine moiety, offering a handle for subsequent functionalization. However, its higher cost and the availability of effective, cheaper alternatives necessitate a careful evaluation of its benefits. This guide demonstrates that for direct arylation, non-brominated analogues like 2-Fluoropyridine-3-boronic acid and its stabilized derivatives (MIDA esters) can offer a more cost-effective solution with comparable or superior performance in terms of reaction yield and efficiency. The choice of reagent should therefore be dictated by the specific synthetic strategy, particularly whether the bromine atom is essential for downstream transformations.
Cost-Benefit Analysis
The primary factors considered in this analysis are the cost of the boronic acid, reaction yields, reaction times, and the overall efficiency of the synthetic process. For a practical comparison, we will consider a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Cost and Performance Comparison of Pyridylboronic Acids in a Representative Suzuki Coupling
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD/1g) | Cost per mmol (USD) | Representative Yield (%) | Reaction Time |
| This compound | 501435-91-2 | 219.80 | ~72.13[1] | ~3.28 | 80-90 (estimated) | 15-40 min (Microwave) |
| 2-Fluoropyridine-3-boronic acid | 174669-73-9 | 140.91 | ~18.53[2] | ~1.31 | 85-95[3] | 15 min (Microwave) |
| 2-Fluoropyridine-3-boronic acid MIDA ester | 943912-32-9 | 254.03 | Varies, research scale | Higher than boronic acid | Potentially higher for challenging couplings | Slower release |
Note on Data: The yield for this compound in a microwave-assisted coupling with 4-bromoanisole is an informed estimate based on typical yields for similar brominated heteroaromatic Suzuki couplings, as direct comparative data under these specific conditions was not available in the reviewed literature. The price of the MIDA ester can vary significantly between suppliers and is generally higher than the corresponding boronic acid.
Performance and Application Insights
This compound serves a dual purpose. It participates in the initial C-C bond formation via the boronic acid group, while the bromine atom provides a reactive site for a subsequent cross-coupling reaction, enabling the synthesis of more complex, multi-substituted pyridine derivatives. This "two-step" functionalization potential is the primary benefit and justification for its higher cost.
Alternatives and their Advantages:
-
2-Fluoropyridine-3-boronic acid: This is a more direct and cost-effective alternative when the final target molecule does not require the bromine substituent. As the data suggests, it can provide excellent yields in shorter reaction times, particularly with microwave assistance.[3]
-
2-Fluoropyridine-3-boronic acid MIDA ester: N-methyliminodiacetic acid (MIDA) boronates are stabilized versions of boronic acids. They offer enhanced stability to air and moisture, leading to longer shelf-life and potentially more consistent results, especially for challenging or sensitive substrates. The MIDA group is cleaved under the reaction conditions to slowly release the active boronic acid, which can sometimes lead to higher yields by minimizing side reactions like protodeboronation.
The logical decision-making process for selecting the appropriate reagent can be visualized as follows:
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole [3]
-
Materials:
-
2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)
-
4-Bromoanisole (75 µL, 0.5 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
-
-
Procedure:
-
Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.
-
Add 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Suzuki Coupling of a Brominated Pyridine Derivative with an Arylboronic Acid (Conventional Heating)
This protocol is adapted from the synthesis of N-phenyl-5-arylpyridin-3-amines and serves as a general guideline for the coupling of this compound.[4]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
A typical experimental workflow for comparing the performance of these reagents is outlined below.
Conclusion
The cost-benefit analysis indicates that while this compound is an effective reagent for introducing a functionalizable brominated fluoropyridine unit, its use should be strategically justified. For synthetic routes where the bromine atom is not required for subsequent transformations, 2-Fluoropyridine-3-boronic acid presents a more economical option with high reactivity and yields, especially under microwave conditions. For challenging couplings where stability is a concern, the MIDA ester of 2-fluoropyridine-3-boronic acid is a worthy, albeit more expensive, consideration. Ultimately, the choice of reagent will depend on a careful balance of cost, synthetic strategy, and the desired complexity of the final molecule.
References
A Comparative Guide to the Scalability of Suzuki-Miyaura Cross-Coupling Reactions: 5-Bromo-2-fluoropyridine-3-boronic acid versus Alternative Pyridylboronic Acids
This guide provides a comparative analysis of the scalability of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-fluoropyridine-3-boronic acid and its common alternatives. The information presented herein is intended for researchers, scientists, and professionals in drug development and process chemistry, offering insights into reaction performance, scalability considerations, and detailed experimental protocols.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a 5-bromo-2-fluoropyridin-3-yl moiety. The scalability of these reactions is a critical factor in the transition from laboratory-scale synthesis to large-scale production. Key challenges in scaling up Suzuki-Miyaura reactions include maintaining high yields, ensuring product purity, managing thermal safety, and minimizing catalyst loading. This guide compares the scalability of reactions involving this compound with those of two common alternatives: 2-Fluoropyridine-3-boronic acid and 5-Chloropyridine-3-boronic acid.
Comparative Performance Data
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions at different scales. The data is compiled from representative literature examples and aims to provide a clear comparison of key reaction parameters.
Table 1: Small-Scale (mg to g) Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | This compound | 2-Fluoropyridine-3-boronic acid | 5-Chloropyridine-3-boronic acid |
| Reactant | Aryl Halide (e.g., 1-bromo-4-methoxybenzene) | Aryl Halide (e.g., 4-bromoanisole) | Aryl Halide (e.g., 1-bromo-4-ethylbenzene) |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/EtOH/H₂O | Toluene/H₂O |
| Temperature | 80-100 °C | 90 °C | 100 °C |
| Reaction Time | 12-16 h | 12 h | 18 h |
| Typical Yield | 85-95% | 80-90% | 88-96% |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
Table 2: Large-Scale (g to kg) Suzuki-Miyaura Cross-Coupling Reactions
| Parameter | This compound | 2-Fluoropyridine-3-boronic acid | 5-Chloropyridine-3-boronic acid |
| Reactant | Aryl Halide (e.g., 1-chloro-4-nitrobenzene) | Aryl Halide (e.g., 4-chloroanisole) | Aryl Halide (e.g., 1-chloro-4-ethylbenzene) |
| Catalyst | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Pd₂(dba)₃ / XPhos |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ |
| Solvent | 2-MeTHF/H₂O | Toluene/H₂O | CPME/H₂O |
| Temperature | 60-70 °C | 80 °C | 85 °C |
| Reaction Time | 8-12 h | 10-14 h | 12-16 h |
| Typical Yield | 80-90% | 75-85% | 82-92% |
| Purification | Recrystallization / Slurry | Recrystallization | Recrystallization / Slurry |
| Key Challenge | Potential for debromination at elevated temperatures. | Slower reaction rates with less reactive aryl chlorides. | Catalyst deactivation can be an issue. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 3-(4-methoxyphenyl)-5-bromo-2-fluoropyridine
-
Reactants: this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.05 eq), Pd(dppf)Cl₂ (0.02 eq), and K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane and water (4:1 v/v).
-
Procedure: To a degassed solution of 1,4-dioxane and water are added this compound, 1-bromo-4-methoxybenzene, and K₂CO₃. The mixture is further degassed before the addition of Pd(dppf)Cl₂. The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Kilogram-Scale Synthesis of 5-chloro-3-(4-ethylphenyl)pyridine
-
Reactants: 5-Chloropyridine-3-boronic acid (1.0 eq), 1-chloro-4-ethylbenzene (1.1 eq), Pd₂(dba)₃ (0.005 eq), XPhos (0.01 eq), and K₃PO₄ (1.5 eq).
-
Solvent: Cyclopentyl methyl ether (CPME) and water (10:1 v/v).
-
Procedure: A reactor is charged with 5-Chloropyridine-3-boronic acid, 1-chloro-4-ethylbenzene, K₃PO₄, and the solvent mixture. The mixture is degassed with nitrogen for 1 hour. The catalyst and ligand are then added, and the mixture is heated to 85 °C for 16 hours.
-
Work-up and Purification: The reaction mixture is cooled to 50 °C, and water is added. The layers are separated, and the aqueous layer is extracted with CPME. The combined organic layers are washed with brine. The solvent is partially distilled off, and isopropanol is added to induce crystallization. The resulting slurry is filtered, and the solid is washed with cold isopropanol and dried under vacuum to yield the final product.
Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making diagram for selecting a pyridylboronic acid based on reaction scale.
Revolutionizing Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Heating in Suzuki Coupling of Fluoropyridines
For researchers and professionals in drug development and chemical synthesis, the quest for efficiency and optimization is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, is a prime example of a process that has been significantly enhanced by technological advancements. This guide provides an objective comparison between microwave-assisted and conventional heating methods for the Suzuki coupling of fluoropyridines, a class of compounds of significant interest in medicinal chemistry. The data presented herein, based on analogous reactions with substituted pyridines, demonstrates the clear advantages of microwave irradiation in accelerating reaction times and improving yields.
Performance Data: A Head-to-Head Comparison
The advantages of microwave-assisted heating over conventional oil-bath methods are most evident in the dramatic reduction of reaction times and, in many cases, improved product yields. The following table summarizes a comparative study on the Suzuki coupling of a di-substituted pyridine with various arylboronic acids, illustrating the typical performance gains achieved with microwave irradiation. While this specific data is for 2,6-dibromopyridine, it serves as a representative model for the expected outcomes with fluoropyridines.[1]
| Arylboronic Acid | Heating Method | Temperature (°C) | Time | Mono-arylated Product Yield (%) | Di-arylated Product Yield (%) |
| Phenylboronic acid | Conventional | 100 | 12 h | 75 | 15 |
| Phenylboronic acid | Microwave | 120 | 10 min | 78 | 18 |
| 4-Methoxyphenylboronic acid | Conventional | 100 | 14 h | 72 | 16 |
| 4-Methoxyphenylboronic acid | Microwave | 120 | 15 min | 85 | 10 |
| 3-Thienylboronic acid | Conventional | 100 | 24 h | 65 | Not specified |
| 3-Thienylboronic acid | Microwave | 150 | 20 min | 75 | Not specified |
Note: This data is adapted from a comparative study on 2,6-dibromopyridine and is presented to illustrate the general advantages of microwave heating for the Suzuki coupling of halopyridines.[1]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species. Microwave irradiation is believed to accelerate each step of this cycle through efficient and uniform heating.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed, generalized methodologies for performing Suzuki coupling of fluoropyridines using both conventional and microwave-assisted heating. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling
This method is ideal for rapid reaction screening, optimization, and library synthesis due to significantly shorter reaction times.
Materials:
-
Fluoropyridine (e.g., 2-fluoro-4-iodopyridine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, DMF/water 4:1)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add the fluoropyridine, arylboronic acid, palladium catalyst, and base.
-
Add the chosen solvent system (to achieve a concentration of 0.1-0.5 M).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki Coupling
This traditional method utilizes standard laboratory glassware and a heated oil bath.
Materials:
-
Fluoropyridine (e.g., 2-chloropyridine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or sealable reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add the fluoropyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Comparison
The following diagram illustrates the generalized workflows for both microwave-assisted and conventional heating protocols, highlighting the key differences in reaction setup and execution time.
Caption: A comparison of experimental workflows for Suzuki coupling.
Conclusion
For the Suzuki coupling of fluoropyridines, microwave-assisted synthesis offers a compelling alternative to conventional heating methods. The primary benefits include a significant reduction in reaction times, often from hours to minutes, and frequently improved reaction yields and cleaner reaction profiles.[1] These advantages translate to higher throughput, faster optimization of reaction conditions, and more efficient generation of compound libraries, which are critical in the fast-paced environment of drug discovery and development. While conventional heating remains a viable and accessible method, the adoption of microwave technology can lead to substantial gains in laboratory productivity and efficiency.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-fluoropyridine-3-boronic acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. 5-Bromo-2-fluoropyridine-3-boronic acid, a key compound in various research applications, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is not only a regulatory necessity but also a critical component of personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.
Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1] All handling and disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Key Safety and Hazard Data
A summary of the key hazard information is provided in the table below for quick reference. This data is essential for a rapid assessment of the risks associated with the handling and disposal of this compound.
| Hazard Classification | GHS Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. It must never be disposed of down the drain or mixed with general laboratory trash.[2] The following procedure outlines the approved method for its disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound".
-
The container must be constructed of a compatible material, such as high-density polyethylene (HDPE) or glass, and equipped with a secure, leak-proof lid.[2]
-
Crucially, do not mix this waste with other incompatible chemicals, particularly strong oxidizing agents and acids.[2]
2. Container Management:
-
The hazardous waste container should remain closed at all times, except when actively adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from high-traffic laboratory zones.
-
Employ secondary containment, such as a larger, chemically resistant bin, to mitigate the impact of any potential leaks.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, including pipette tips, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in the same designated container.[2]
4. Empty Container Decontamination and Disposal:
-
Empty containers that previously held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous and must be collected and added to the designated hazardous waste container.[2]
-
After triple-rinsing and ensuring the container is completely empty and dry, deface the original label. The container may then be disposed of as non-hazardous waste, in accordance with your institution's specific policies.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.[1][3] Ensure all institutional and regulatory paperwork is completed accurately.
Experimental Workflow for Disposal
The logical flow of the disposal process is illustrated in the diagram below. This visual guide provides a clear sequence of operations to ensure safe and compliant disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-fluoropyridine-3-boronic acid
Comprehensive Safety Protocol for 5-Bromo-2-fluoropyridine-3-boronic acid
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE) Summary
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on established safety data sheets and general laboratory guidelines for similar compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] Butyl rubber or PVA gloves are also recommended for pyridine derivatives. | Prevents skin contact, which can cause irritation.[2] Always inspect gloves for integrity before use. |
| Body Protection | A fully-buttoned laboratory coat.[5][6] For larger quantities or risk of significant exposure, impervious clothing may be necessary. | Protects skin from accidental contact and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator with an appropriate filter is required. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2] |
Detailed Experimental Protocol: Safe Handling and Operations
The following step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Ventilation: Ensure all work is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]
-
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or wear and replace as necessary.
-
Emergency Equipment: Confirm the location and operational readiness of the nearest eyewash station and safety shower.
-
Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid chemical spills.
Handling the Compound
-
Weighing: When weighing the solid compound, do so in a fume hood to prevent the generation and inhalation of dust.
-
Container Management: Keep the container tightly closed when not in use to prevent exposure to moisture and air, which can degrade boronic acids.[7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as ingestion and inhalation.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7] The container should be kept tightly sealed.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere like nitrogen to prevent degradation.[7]
Spill Response
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Containment: For minor spills, and if it is safe to do so, contain the spill and prevent it from entering drains.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid material in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for liquid hazardous waste.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying, the original label should be defaced before the container is disposed of according to institutional guidelines.
-
Professional Disposal: All chemical waste should be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Workflow and Logical Relationships Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
